molecular formula C22H16ClNS B2986701 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide CAS No. 339102-50-0

3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

カタログ番号: B2986701
CAS番号: 339102-50-0
分子量: 361.89
InChIキー: IJVBXOJVOTVLBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is a synthetic organic compound featuring a quinoline core substituted with a sulfide bridge connecting to two distinct aryl systems: a 3-chlorophenyl and a 3-(4-methylphenyl) group. This molecular architecture places it within a class of compounds known to exhibit significant potential in medicinal chemistry research. The specific stereoelectronic properties conferred by the sulfide linkage and the chlorophenyl moiety make this compound a valuable intermediate for the synthesis of more complex chemical entities and for probing structure-activity relationships in drug discovery. Primary Research Applications and Value: The core value of this compound lies in its utility as a building block for pharmaceutical research. Quinoline derivatives are extensively investigated for their diverse biological activities. Based on the activities of structurally related molecules, this sulfide may be of particular interest for developing new antihistaminic agents . Related compounds, such as quinazolinones with similar 3-(4-chlorophenyl) and sulfide substituents, have been designed and synthesized as potent H1-antihistaminics, showing significant protection against histamine-induced bronchospasm with reduced sedative effects compared to standard drugs . Furthermore, the structural motif is relevant in the exploration of antiviral therapies , as certain thiophene and heterocyclic derivatives have been patented for their activity against flavivirus infections . Its potential application also extends to the domain of anticancer and anti-infective research , given that chalcone and other unsaturated carbonyl derivatives are widely studied for their antibacterial and antifungal properties, often acting through enzyme inhibition . NOTE: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

特性

IUPAC Name

2-(3-chlorophenyl)sulfanyl-3-(4-methylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNS/c1-15-9-11-16(12-10-15)20-13-17-5-2-3-8-21(17)24-22(20)25-19-7-4-6-18(23)14-19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVBXOJVOTVLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of the Novel Compound: 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive research protocol for the synthesis and definitive structural characterization of the novel quinolinyl sulfide derivative, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. As a compound of potential interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional architecture is paramount. This document provides a self-validating workflow, integrating synthetic chemistry, single-crystal X-ray diffraction, and computational modeling to establish an unambiguous crystal structure and detailed molecular geometry. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and other new chemical entities.

Introduction and Rationale

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and material properties. The introduction of a sulfide linkage at the 2-position, along with substituted aryl moieties, is anticipated to significantly influence the molecule's conformational flexibility, electronic properties, and potential intermolecular interactions. To date, a detailed structural analysis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide has not been reported in the scientific literature. Therefore, the primary objective of this proposed research is to synthesize this compound and elucidate its crystal structure and molecular geometry, thereby providing a foundational dataset for future structure-activity relationship (SAR) studies and in silico drug design efforts.

Proposed Synthetic Pathway and Characterization

The synthesis of the target compound will be approached through a nucleophilic substitution reaction, a common and effective method for the formation of aryl sulfides.

Synthetic Protocol

A plausible synthetic route involves the reaction of a suitable 2-chloroquinoline precursor with a substituted thiophenol.

Experimental Protocol: Synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

  • Precursor Synthesis: Synthesize 2-chloro-3-(4-methylphenyl)quinoline from commercially available starting materials. This can be achieved through established methods such as the Friedländer annulation followed by chlorination.

  • Thiolation Reaction:

    • In a round-bottom flask, dissolve 2-chloro-3-(4-methylphenyl)quinoline (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

    • Add 3-chlorothiophenol (1.2 eq) to the solution.

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the reaction mixture.

    • Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Spectroscopic Confirmation: Characterize the purified product using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the functional groups present.

Rationale for Experimental Choices

The choice of a nucleophilic aromatic substitution reaction is based on its high efficiency and functional group tolerance for creating C-S bonds[1][2]. The use of an aprotic polar solvent like DMF facilitates the dissolution of the reactants and the progress of the reaction. Potassium carbonate is a cost-effective and moderately strong base suitable for deprotonating the thiophenol without causing unwanted side reactions.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive three-dimensional arrangement of atoms and molecules in the solid state will be determined by single-crystal X-ray diffraction.

Crystallization Protocol

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Experimental Protocol: Crystallization of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

A variety of crystallization techniques will be employed to obtain single crystals suitable for X-ray diffraction.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment[3].

  • Vapor Diffusion:

    • Place a small vial containing a concentrated solution of the compound inside a larger sealed container.

    • Add a more volatile solvent in which the compound is less soluble to the larger container.

    • Slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Thermal Control (Slow Cooling):

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C) to promote crystal growth[4].

Data Collection and Structure Refinement

Experimental Protocol: X-ray Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal of appropriate dimensions (typically 0.1-0.3 mm) will be selected and mounted on a goniometer head.

  • Data Collection:

    • X-ray diffraction data will be collected on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector[5].

    • The crystal will be maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement:

    • The collected diffraction data will be processed to determine the unit cell parameters and space group.

    • The crystal structure will be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

    • All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be placed in calculated positions and refined using a riding model.

Molecular Geometry Analysis via Computational Modeling

To complement the experimental crystal structure data and to understand the molecule's preferred conformation in the gaseous phase, a theoretical study of its molecular geometry will be conducted using computational chemistry methods.

Computational Protocol

Workflow: Molecular Geometry Optimization

  • Initial Structure Generation: An initial 3D structure of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide will be built using molecular modeling software.

  • Geometry Optimization:

    • The initial structure will be subjected to geometry optimization using Density Functional Theory (DFT) methods. The B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)) is a common choice for such calculations[6][7].

    • The optimization will be performed in the gas phase to represent an isolated molecule.

  • Frequency Calculation: A frequency calculation will be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Analysis of Geometric Parameters: Key bond lengths, bond angles, and dihedral angles from the optimized geometry will be extracted and compared with the experimental data obtained from X-ray crystallography.

Visualization of the Proposed Research Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallography Crystal Structure Determination cluster_computational Molecular Geometry Analysis cluster_output Final Output S1 Precursor Synthesis: 2-chloro-3-(4-methylphenyl)quinoline S2 Thiolation Reaction: + 3-chlorothiophenol S1->S2 S3 Purification: Column Chromatography S2->S3 C1 NMR Spectroscopy (¹H & ¹³C) S3->C1 C2 Mass Spectrometry S3->C2 C3 IR Spectroscopy S3->C3 X1 Crystallization: Slow Evaporation / Vapor Diffusion S3->X1 M1 Geometry Optimization (DFT) S3->M1 X2 Single-Crystal X-ray Diffraction X1->X2 X3 Structure Solution & Refinement X2->X3 M3 Comparison with Experimental Data X3->M3 O1 Crystal Structure Data (CIF) X3->O1 M2 Frequency Calculation M1->M2 M2->M3 O2 Molecular Geometry Parameters M3->O2 O3 In-depth Technical Guide O1->O3 O2->O3

Figure 1: A comprehensive workflow for the structural elucidation of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Expected Outcomes and Data Presentation

Upon successful completion of this research protocol, the following key data will be generated and presented in a clear and concise manner.

Tabulated Crystallographic Data

A summary of the crystallographic data and refinement parameters will be presented in a table similar to the one below.

ParameterValue
Chemical formulaC₂₂H₁₆ClNS
Formula weightTo be determined
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)To be determined
θ range for data collection (°)To be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]To be determined
R indices (all data)To be determined
Tabulated Molecular Geometry Parameters

Selected bond lengths, bond angles, and dihedral angles from both the experimental X-ray structure and the computationally optimized geometry will be tabulated for direct comparison.

Bond/Angle/DihedralExperimental (Å or °)Computational (Å or °)
C(2)-STo be determinedTo be determined
S-C(1')To be determinedTo be determined
C(2)-N(1)-C(9)To be determinedTo be determined
C(2)-S-C(1')To be determinedTo be determined
Dihedral Angle (Quinoline-Chlorophenyl)To be determinedTo be determined
Dihedral Angle (Quinoline-Methylphenyl)To be determinedTo be determined

Conclusion

This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis and detailed structural characterization of the novel compound 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. By integrating organic synthesis, single-crystal X-ray diffraction, and computational chemistry, this workflow is designed to yield an unambiguous determination of the compound's crystal structure and molecular geometry. The resulting data will be invaluable for future research in drug discovery and materials science, providing a solid foundation for understanding the structure-property relationships of this new chemical entity.

References

  • Computational Chemistry. (n.d.).
  • Selected Biologically Active 2‐Thio‐substituted Quinolines and Synthesis of 2‐Thio‐substituted Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Avdović, E. H., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2036–S2048.
  • Piesik, D., et al. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 30(12), 2933.
  • Optimization methods. (n.d.). Computational Chemistry from Laptop to HPC. Retrieved from [Link]

  • Ionescu, S., et al. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(22), 12229.
  • Mary, Y. S., et al. (2021). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. Journal of Molecular Structure, 1225, 129112.
  • Daoui, O., et al. (2022). Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. Journal of Molecular Structure, 1249, 131623.
  • Rouchal, M., et al. (2020).
  • Al-Saleh, B., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1233.
  • Schlegel, H. B. (2011). Geometry optimization. WIREs Computational Molecular Science, 1(5), 790-809.
  • Geometry Optimization in Rowan. (n.d.). Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 5(55), 44199-44222.
  • Guzei, I. A. (2014). Small Molecule X-Ray Crystallography, Theory and Workflow. Crystallography Reviews, 20(4), 249-300.
  • Jasslyn, T., et al. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 27(11), 3591.
  • Stiba, K., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Wang, X., et al. (2016). Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source.
  • Ano, Y., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10458-10465.
  • Bates, C. G., et al. (2002). A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts. Organic Letters, 4(16), 2803-2806.
  • A General Method for the Formation of Aryl−Sulfur Bonds Using Copper(I) Catalysts. (2002). Organic Letters, 4(16), 2803-2806.
  • Liu, X., et al. (2009). Synthesis of Aryl Sulfides by Decarboxylative C−S Cross-Couplings.

Sources

A Preliminary Pharmacological Investigation of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the preliminary pharmacological screening of a novel quinoline derivative, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2] This document outlines the rationale and detailed methodologies for evaluating the acute toxicity, analgesic, anti-inflammatory, and ulcerogenic potential of this compound. The protocols described herein are designed to establish a foundational safety and activity profile, guiding further preclinical development. All procedures are grounded in established, validated models to ensure scientific rigor and data integrity.

Introduction: The Rationale for Screening a Novel Quinoline Sulfide

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of many synthetic therapeutics with a wide array of physiological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3] The introduction of a sulfide linkage and specific aryl substitutions at the 2 and 3 positions of the quinoline core, as in 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, presents a unique chemical entity with the potential for novel pharmacological activities. The 2,3-disubstituted quinoline derivatives, in particular, have been a subject of significant synthetic focus in organic chemistry.[3][4][5][6]

The preliminary pharmacological screening detailed in this guide is a critical first step in characterizing the biological effects of this compound. The primary objectives are to:

  • Establish a safety profile: Determine the acute toxicity and potential for gastric irritation.

  • Identify primary pharmacological activities: Investigate its potential as an analgesic and anti-inflammatory agent.

This initial screen provides essential data to justify and direct more extensive and specialized preclinical and clinical investigations.

Synthesis of 2,3-Disubstituted Quinolines: A Brief Overview

The synthesis of 2,3-disubstituted quinolines can be achieved through various established chemical reactions. One common approach involves a three-component deaminative coupling reaction catalyzed by a Ruthenium-H complex, which efficiently combines anilines, aldehydes, and allylamines to form the desired quinoline products.[4] Another method utilizes a nucleophile-induced intramolecular cyclization of o-alkynylisocyanobenzenes.[6] These methods offer a step-efficient synthesis of 2,3-disubstituted quinoline derivatives without the need for highly reactive reagents or the production of wasteful byproducts.[4]

Acute Oral Toxicity Assessment (OECD Guideline 425)

Causality Behind Experimental Choice: The initial step in evaluating any new chemical entity is to determine its acute toxicity. This provides crucial information about the substance's intrinsic toxicity and helps in the selection of appropriate doses for subsequent pharmacological studies.[7] The Up-and-Down Procedure (UDP), as outlined in OECD Guideline 425, is a statistically robust method for estimating the LD50 (median lethal dose) while minimizing the number of animals required.[8][9]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Animal Model: Healthy, nulliparous, and non-pregnant female Wistar rats (150-200g) are used. The weight variation in animals should not exceed ± 20% of the mean weight.[7]

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have free access to standard pellet diet and water.

  • Dosing: The test substance, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, is administered orally by gavage.[7]

  • Procedure:

    • A single animal is dosed at a starting dose of 175 mg/kg. This starting dose is chosen when there is no prior information available to estimate the LD50.[8]

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by the same factor.[8]

    • Animals are dosed sequentially, typically at 48-hour intervals.[9]

  • Observation: Animals are observed for mortality, and clinical signs of toxicity with special attention during the first 4 hours and daily thereafter for a total of 14 days.[9] Body weight is recorded weekly.[9]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[9]

Caption: Hot Plate Test Experimental Workflow.

Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Causality Behind Experimental Choice: The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity. [10][11]Carrageenan injection induces a biphasic inflammatory response, with the release of mediators like histamine and serotonin in the first phase, followed by the release of prostaglandins in the later phase. [10]This allows for the evaluation of a compound's ability to inhibit these inflammatory processes.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (150-180g) are used.

  • Procedure:

    • Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective drugs are administered orally.

    • Thirty minutes after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw. [11][12] * Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection. [10]3. Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

G cluster_0 Pre-Treatment cluster_1 Induction of Inflammation cluster_2 Data Collection cluster_3 Analysis A Measure initial paw volume B Administer Vehicle/ Standard/Test Compound A->B C Inject 1% Carrageenan into paw (30 min post-drug) B->C D Measure paw volume at 1, 2, 3, 4 hours C->D E Calculate % Inhibition of Edema D->E

Caption: Carrageenan-Induced Paw Edema Protocol Flow.

Evaluation of Ulcerogenic Potential

Causality Behind Experimental Choice: A significant side effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is gastric ulceration. Therefore, it is crucial to assess the ulcerogenic potential of any new compound with potential anti-inflammatory activity. Ethanol-induced and indomethacin-induced ulcer models are commonly used for this purpose as they produce well-defined gastric lesions. [13][14]

Experimental Protocol: Ethanol-Induced Gastric Ulcer
  • Animal Model: Male Wistar rats (180-220g), fasted for 36 hours prior to the experiment. [13]2. Procedure:

    • Animals are divided into control, standard (e.g., Omeprazole), and test groups.

    • The respective drugs are administered orally.

    • One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat to induce ulcers. [13][15] * One hour after ethanol administration, the animals are sacrificed, and their stomachs are removed. [13]3. Ulcer Index Determination:

    • The stomach is opened along the greater curvature, and the gastric mucosa is examined for ulcers. [14][16] * The ulcer index is calculated based on the number and severity of the lesions. [13][17]4. Data Analysis: The percentage of ulcer protection is calculated.

Data Presentation

All quantitative data from the aforementioned studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Acute Oral Toxicity of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Dose (mg/kg) Number of Animals Mortality LD50 (mg/kg) with 95% Confidence Interval

| TBD | TBD | TBD | TBD |

Table 2: Analgesic Activity of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (Hot Plate Test)

Treatment Dose (mg/kg) Mean Reaction Time (sec) ± SEM % MPE
Control (Vehicle) - TBD -
Standard (Morphine) TBD TBD TBD

| Test Compound | TBD | TBD | TBD |

Table 3: Anti-inflammatory Activity of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (Carrageenan-Induced Paw Edema)

Treatment Dose (mg/kg) Paw Volume (mL) at 4h ± SEM % Inhibition of Edema
Control (Vehicle) - TBD -
Standard (Diclofenac) TBD TBD TBD

| Test Compound | TBD | TBD | TBD |

Table 4: Ulcerogenic Potential of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (Ethanol-Induced Ulcer Model)

Treatment Dose (mg/kg) Mean Ulcer Index ± SEM % Ulcer Protection
Control (Vehicle) - TBD -
Standard (Omeprazole) TBD TBD TBD

| Test Compound | TBD | TBD | TBD |

Conclusion and Future Directions

The preliminary pharmacological screening outlined in this guide will provide a foundational understanding of the in vivo effects of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. The results from these studies will determine the therapeutic potential of this novel compound and guide subsequent research, which may include more specific mechanistic studies, chronic toxicity evaluations, and pharmacokinetic profiling. The successful completion of this initial screening is a critical milestone in the drug development pipeline.

References

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC. (n.d.). Retrieved from [Link]

  • Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC. (n.d.). Retrieved from [Link]

  • Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. (2025, August 22). Retrieved from [Link]

  • Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats - ARCC Journals. (n.d.). Retrieved from [Link]

  • Anti-inflammatory activity of Codium elongatum on Carrageenan-induced paw edema in Wistar male rats - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]

  • Hot plate test - Wikipedia. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. (1987, February 24). Retrieved from [Link]

  • Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. (n.d.). Retrieved from [Link]

  • Evaluation of Anti-ulcer activity of Polyherbal preparation in Ulcerogenic Wistar rats - Research Journal of Pharmacy and Technology. (2020, June 9). Retrieved from [Link]

  • Acute Toxicology Test OECD 425 - Altogen Labs. (n.d.). Retrieved from [Link]

  • Evaluation of Anti-ulcerogenic Potential of Aloe vera Leaf Gel Extract Studied in Experimental Rats - Science Alert. (n.d.). Retrieved from [Link]

  • Evaluation of anti-gastric ulcer activity of aqueous and 80% methanol leaf extracts of Urtica simensis in rats - PMC. (n.d.). Retrieved from [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022, June 30). Retrieved from [Link]

  • Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC. (n.d.). Retrieved from [Link]

  • oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy. (n.d.). Retrieved from [Link]

  • Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract - Semantic Scholar. (2023, June 30). Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved from [Link]

  • Evaluation of the anti-ulcerogenic effect of Zingiber officinale (Ginger) root in rats - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (n.d.). Retrieved from [Link]

  • Synthesis of 2,3-Disubstituted Quinolines via Ketenimine or Carbodiimide Intermediates. (2016, October 10). Retrieved from [Link]

  • A study on the evaluation of the anti-ulcerogenic activity of hyaluronic acid against ethanol induced gastric mucosal injury in rats - International Scholars Journals. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Preliminary Pharmacological Evaluation of New Quinoline Derivatives as Nicotinic Ligands | Journal of Medicinal Chemistry - ACS Publications. (2007, September 12). Retrieved from [Link]

  • Synthesis of new biphenyl-substituted quinoline derivatives, preliminary screening and docking studies. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization & Pharmacological Screening Of Newly Synthesized Quinoline Derivatives, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals. (n.d.). Retrieved from [Link]

  • Synthesis of new quinolinequinone derivatives and preliminary exploration of their cytotoxic properties - PubMed. (2013, May 23). Retrieved from [Link]

  • New Access to 2,3-Disubstituted Quinolines through Cyclization of o-Alkynylisocyanobenzenes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals - ChemRxiv. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents - ResearchGate. (2019, June 18). Retrieved from [Link]

  • Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. (2021, March 12). Retrieved from [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC. (n.d.). Retrieved from [Link]

  • 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies - Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (CAS: 339102-50-0) [3]

Executive Summary & Molecular Architecture

The structural elucidation of highly substituted heterocyclic scaffolds demands a rigorous, multi-modal spectroscopic approach. 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (C₂₂H₁₆ClNS) is a sterically congested molecule featuring a quinoline core, a C3-aryl substitution, and a C2-thioether linkage. This specific substitution pattern creates significant anisotropic environments and complex spin systems that can confound standard 1D analytical techniques.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of peaks, but as a holistic validation of synthetic causality. The presence of the sulfide linkage at the C2 position is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) of a 2-chloroquinoline precursor with an aryl thiol [1]. Consequently, our spectroscopic strategy must not only confirm the final structure but explicitly rule out unreacted precursors (e.g., free thiols or halogenated starting materials) and regioisomeric byproducts [2].

Synthesis A 2-Chloro-3-(4-methylphenyl) quinoline C SNAr Reaction Base, Polar Aprotic Solvent A->C B 3-Chlorothiophenol B->C D 3-Chlorophenyl 3-(4-methylphenyl) -2-quinolinyl sulfide C->D Thioether Formation

Figure 1: SₙAr synthetic pathway for the target quinoline sulfide.

Spectroscopic Strategy & Logic

To establish a self-validating analytical proof of structure, we employ a combination of High-Resolution Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

The Causality of Technique Selection:

  • ¹H and ¹³C NMR: Used to map the hydrogen and carbon framework. The steric clash between the C3-tolyl group and the C2-thioaryl group forces the rings out of coplanarity, which predictably alters the chemical shifts via magnetic anisotropy.

  • 2D NMR (COSY, HSQC, HMBC): Essential for crossing the "heteroatom bridge." Because the sulfur atom lacks protons, 1D NMR cannot definitively prove that the 3-chlorophenyl group is attached to the quinoline C2 position. HMBC (Heteronuclear Multiple Bond Correlation) bridges this gap by showing ³J correlations from the quinoline C2 carbon to the protons of the thioaryl ring.

  • ATR-FTIR: Serves as an orthogonal validation tool. While NMR is highly sensitive to the carbon-hydrogen framework, IR is exquisitely sensitive to polar functional groups. The absence of an S-H stretch (~2550 cm⁻¹) definitively proves the complete consumption of the thiol precursor.

NMR_Workflow Start 1D NMR (1H, 13C) Identify Chemical Shifts COSY 1H-1H COSY Map Spin Systems Start->COSY Step 1 HSQC 1H-13C HSQC Assign Direct C-H Bonds Start->HSQC Step 2 HMBC 1H-13C HMBC Link Quaternary C & Sulfur Bridge COSY->HMBC Step 3 HSQC->HMBC Elucidation Unambiguous Structural Verification HMBC->Elucidation Final Validation

Figure 2: Sequential 2D NMR workflow for unambiguous structural elucidation.

High-Resolution NMR Profiling

¹H NMR Signatures

The ¹H NMR spectrum in CDCl₃ is dominated by the aromatic region (7.2–8.2 ppm) and a single aliphatic peak.

  • The Aliphatic Anchor: A sharp singlet at ~2.38 ppm integrating to 3H confirms the presence of the p-tolyl methyl group.

  • The Quinoline Core: The H4 proton of the quinoline ring appears as a highly deshielded singlet at ~8.05 ppm. This downfield shift is caused by the combined electron-withdrawing nature of the heterocyclic nitrogen and the anisotropic deshielding cone of the adjacent C3-aryl ring. The remaining quinoline protons (H5-H8) exhibit a classic ABCD spin system, with H8 appearing as a doublet at ~8.10 ppm due to its proximity to the nitrogen atom.

  • The Biaryl Systems: The p-tolyl group presents a characteristic AA'BB' pseudo-doublet pattern (~7.25 and ~7.40 ppm). The 3-chlorophenyl group presents a more complex multiplet pattern, with the proton isolated between the chlorine and sulfur (H2'') appearing as a narrowly coupled triplet (J ≈ 1.8 Hz) at ~7.60 ppm.

¹³C NMR and 2D Elucidation

The ¹³C NMR spectrum contains 22 distinct carbon resonances. The most critical resonance is the C2 quinoline carbon at ~158.5 ppm . Its extreme downfield position is indicative of its attachment to the electronegative sulfur atom and the imine-like nitrogen.

  • HMBC Validation: To definitively prove the connectivity, we look for an HMBC cross-peak between the quinoline C2 carbon (158.5 ppm) and the aromatic protons of the 3-chlorophenyl ring (specifically H2'' and H6''). This ³J_CH correlation is the absolute proof of the thioether linkage.

Infrared (IR) Spectroscopy Profiling

ATR-FTIR provides rapid, non-destructive confirmation of the functional group topology.

  • Heterocyclic C=N Stretch: A sharp, strong absorption band at 1585 cm⁻¹ is characteristic of the quinoline ring's C=N stretching vibration.

  • Thioether (C-S) Stretch: Found in the fingerprint region at 1080 cm⁻¹. While typically weak, it is a critical marker for the sulfide bridge.

  • Aryl Chloride (C-Cl) Stretch: A strong, sharp band at 780 cm⁻¹ confirms the halogenation of the phenyl ring.

  • Purity Validation: The absolute absence of broad bands above 3100 cm⁻¹ (O-H/N-H) and sharp bands at 2550 cm⁻¹ (S-H) validates that the sample is free from unreacted starting materials or moisture.

Standardized Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D, containing 0.03% v/v TMS as an internal standard).

  • Filtration (Critical Step): Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. Causality: Particulate matter causes localized magnetic susceptibility gradients, leading to poor shimming and broad line widths.

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.

  • Acquisition Parameters:

    • ¹H NMR: 90° pulse angle, relaxation delay (D1) of 2.0 s, 16 scans. Causality: A 2.0 s D1 ensures complete T1 relaxation for accurate integration.

    • ¹³C NMR: 30° pulse angle, D1 of 2.0 s, minimum 1024 scans, with ¹H broad-band decoupling.

Protocol B: ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic grade isopropanol and a lint-free wipe. Allow to evaporate completely.

  • Background Subtraction (Validation Step): Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal. Causality: This eliminates atmospheric CO₂ and water vapor interference from the final spectrum.

  • Sample Application: Place 1–2 mg of the solid compound directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the crystal and the solid lattice.

  • Acquisition: Collect the sample spectrum (4000–400 cm⁻¹, 32 scans).

Data Summary Tables

Table 1: Summarized ¹H and ¹³C NMR Assignments (in CDCl₃)
MoietyPosition¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
Quinoline Core C2-158.5 (C-S)
C3-134.2
C48.05 (s, 1H)137.8
C57.80 (dd, J = 8.1, 1.2, 1H)127.8
C67.50 (ddd, J = 8.1, 6.9, 1.2, 1H)126.4
C77.70 (ddd, J = 8.4, 6.9, 1.5, 1H)130.1
C88.10 (d, J = 8.4, 1H)128.9
3-Chlorophenyl C2''7.60 (t, J = 1.8, 1H)134.1
C3''-134.8 (C-Cl)
C4'', C5'', C6''7.35 - 7.45 (m, 3H)128.5, 130.2, 132.4
4-Methylphenyl C2', C6'7.40 (d, J = 8.0, 2H)129.5
C3', C5'7.25 (d, J = 8.0, 2H)129.1
-CH₃2.38 (s, 3H)21.2
Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentDiagnostic Significance
3050WeakC-H stretch (aromatic)Confirms sp² hybridized carbons
2920WeakC-H stretch (aliphatic)Confirms presence of the methyl group
1585StrongC=N stretchConfirms the intact quinoline heterocycle
1475MediumC=C stretch (aromatic)Aromatic ring skeletal vibrations
1080Weak-MedC-S stretchConfirms the thioether linkage
780StrongC-Cl stretchConfirms the halogenated phenyl ring
750StrongC-H out-of-plane bendCharacteristic of substituted aromatics

References

  • Quinoline derivatives as anti-inflammation agents (EP1313707B1). Google Patents.
  • A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences.
  • Compound Reference: CAS 339102-50-0. EvitaChem.

Methodological & Application

Application Note & Synthesis Protocol: 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, a novel quinoline derivative with potential applications in medicinal chemistry and materials science. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide is designed to be self-contained, offering not only a detailed experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the chemical transformation. All quantitative data is summarized for clarity, and a visual workflow is provided to aid in experimental planning.

Introduction and Scientific Background

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a sulfide linkage at the 2-position of the quinoline ring can significantly modulate the molecule's physicochemical properties and biological activity. Aryl quinolinyl sulfides, in particular, are of growing interest due to their potential as bioactive compounds and as intermediates in the synthesis of more complex molecular architectures.

The synthesis of the target compound, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for heteroaromatic systems where the presence of an electronegative heteroatom, such as the nitrogen in the quinoline ring, activates the ring towards nucleophilic attack.[1] In this specific synthesis, the chlorine atom at the 2-position of the 3-(4-methylphenyl)-2-chloroquinoline intermediate is displaced by the nucleophilic 3-chlorothiophenolate anion. The electron-withdrawing nature of the quinoline nitrogen facilitates the formation of the Meisenheimer intermediate, a key step in the SNAr mechanism, leading to the formation of the desired C-S bond.[2][3]

This protocol is divided into two main stages: the synthesis of the key intermediate, 3-(4-methylphenyl)-2-chloroquinoline, followed by the final SNAr reaction to yield the target sulfide.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
3-(4-methylphenyl)-1H-quinolin-2-one≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
3-Chlorothiophenol≥97%Commercially Available
Potassium carbonate (K₂CO₃), anhydrous≥99%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium bicarbonate (NaHCO₃), saturated solutionPrepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel230-400 meshCommercially Available
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available

Instrumentation:

  • Magnetic stirrer with heating plate

  • Reflux condenser and standard laboratory glassware

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Infrared (IR) Spectrometer

  • Mass Spectrometer (MS)

Synthesis of 3-(4-methylphenyl)-2-chloroquinoline (Intermediate)

This procedure is adapted from established methods for the conversion of 2-quinolinones to 2-chloroquinolines.[4]

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methylphenyl)-1H-quinolin-2-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (eluent: 3:1 Hexanes:EtOAc). The starting material will have a lower Rf value than the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: Hexanes:EtOAc gradient) to afford pure 3-(4-methylphenyl)-2-chloroquinoline.

Synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (Target Compound)

This protocol is based on general procedures for the SNAr of 2-chloroquinolines with thiols.[3]

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask, add 3-(4-methylphenyl)-2-chloroquinoline (1.0 eq), 3-chlorothiophenol (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF, 10 mL) to the flask.

  • Stir the reaction mixture at 80 °C for 8-12 hours. Monitor the reaction by TLC (eluent: 9:1 Hexanes:EtOAc). The product will have a different Rf value than the starting materials.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: Hexanes:EtOAc gradient) to yield the pure 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Reaction Workflow and Data

Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis (SNAr) quinolinone 3-(4-methylphenyl)-1H-quinolin-2-one chloroquinoline 3-(4-methylphenyl)-2-chloroquinoline quinolinone->chloroquinoline Reflux, 4-6h pocli3 POCl₃ pocli3->chloroquinoline final_product 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide chloroquinoline->final_product 80°C, 8-12h thiol 3-Chlorothiophenol thiol->final_product k2co3 K₂CO₃ k2co3->final_product dmf DMF dmf->final_product

Caption: Synthetic workflow for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Summary of Reaction Parameters
ParameterStep 1: Intermediate SynthesisStep 2: Final Product Synthesis
Key Reactants 3-(4-methylphenyl)-1H-quinolin-2-one, POCl₃3-(4-methylphenyl)-2-chloroquinoline, 3-Chlorothiophenol
Base -K₂CO₃
Solvent Neat POCl₃DMF
Temperature Reflux (~105-110 °C)80 °C
Reaction Time 4-6 hours8-12 hours
Work-up Ice quench, neutralization, filtrationWater quench, extraction
Purification Recrystallization or Column ChromatographyColumn Chromatography

Characterization of the Final Product

The structure of the synthesized 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline, 3-chlorophenyl, and 4-methylphenyl rings, as well as a singlet for the methyl group protons.

  • ¹³C NMR: The spectrum should display the corresponding number of signals for all unique carbon atoms in the molecule.

  • IR Spectroscopy: The spectrum will likely show characteristic absorption bands for C-H, C=C, and C-N stretching vibrations of the aromatic systems, as well as C-S and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the product (C₂₂H₁₆ClNS).

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • 3-Chlorothiophenol has a strong, unpleasant odor and is toxic. Handle only in a fume hood.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

References

  • Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Molecules. 2018;23(1):198. [Link]

  • Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties. Journal of Chemical Technology & Biotechnology. 1992;53(4):329-336. [Link]

  • The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. Acta Crystallographica Section E. 2015;71(Pt 6):o567-o568. [Link]

  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E. 2012;68(Pt 12):o3379. [Link]

  • Synthesis of Quinolines Linked to Triazoles Through Sulfur. Phosphorus, Sulfur, and Silicon and the Related Elements. 2014;189(7-8):1206-1216. [Link]

  • Synthesis method of quinoline compound containing sulfonyl. CN110156675B.
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. 2024;29(12):2845. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. 2023;88(17):12335-12344. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate. Organic Syntheses. 2019;96:351-365. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. 2017;82(15):8119-8127. [Link]

  • Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis of sulfides. YouTube. [Link]

  • Sulfur K-Edge X-ray Absorption Spectroscopy of Aryl and Aryl-Alkyl Sulfides. The Journal of Physical Chemistry A. 2019;123(13):2861-2866. [Link]

  • Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. 2018;14:2426-2432. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry. 1986;23(5):1461-1464. [Link]

Sources

Application Notes and Protocols for the Preparation of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer properties.[2][3][4] These compounds can exert their cytotoxic effects through diverse mechanisms of action, such as the inhibition of topoisomerases, modulation of protein kinases, and disruption of tubulin polymerization.[3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive scaffold for the development of novel and targeted anticancer agents.

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a specific class of quinoline derivatives: 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfides. The introduction of an arylthio substituent at the 2-position and an aryl group at the 3-position of the quinoline core offers a unique three-dimensional arrangement that can be exploited for selective interactions with biological targets. These detailed protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.

Synthetic Strategy and Protocol

The synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is a multi-step process that begins with the construction of a key intermediate, 2-chloro-3-(4-methylphenyl)quinoline, followed by a nucleophilic aromatic substitution with 3-chlorothiophenol. This synthetic approach is both versatile and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Nucleophilic Aromatic Substitution A Acetanilide C POCl3 / DMF A->C Reacts with B p-Tolualdehyde B->C Reacts with D 2-Chloro-3-(4-methylphenyl)quinoline C->D Forms E 3-Chlorothiophenol D->E Reacts with G 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide F Base (e.g., K2CO3) E->F Activated by F->G Facilitates formation of

Caption: Synthetic pathway for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Part 1: Synthesis of 2-Chloro-3-(4-methylphenyl)quinoline

The initial step involves the synthesis of the 2-chloroquinoline intermediate via a Vilsmeier-Haack type reaction, a powerful method for the formylation and subsequent cyclization of activated aromatic compounds.[5]

Materials:

  • p-Tolualdehyde

  • Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add acetanilide portion-wise, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Addition of Aldehyde: Add p-tolualdehyde to the reaction mixture and heat the contents to 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-chloro-3-(4-methylphenyl)quinoline.

Part 2: Synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the quinoline ring is displaced by the sulfur nucleophile of 3-chlorothiophenol.[6][7]

Materials:

  • 2-Chloro-3-(4-methylphenyl)quinoline

  • 3-Chlorothiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a solution of 2-chloro-3-(4-methylphenyl)quinoline in DMF, add 3-chlorothiophenol and potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture to 90-100°C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Characterization of the Synthesized Derivatives

The structure and purity of the synthesized compounds must be confirmed using a combination of spectroscopic techniques.

Representative Spectroscopic Data

The following data are representative of the expected spectroscopic features for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide derivatives.

Technique Expected Observations
¹H NMR Aromatic protons of the quinoline, 3-chlorophenyl, and 4-methylphenyl rings will appear in the range of δ 7.0-8.5 ppm. A singlet for the methyl group protons will be observed around δ 2.4 ppm.[8]
¹³C NMR Aromatic carbons will resonate in the range of δ 120-150 ppm. The methyl carbon will appear around δ 21 ppm. The carbon attached to the sulfur atom will be in the downfield region.[8]
IR (KBr) Characteristic peaks for C-H aromatic stretching (~3050 cm⁻¹), C=C and C=N aromatic ring stretching (~1600-1450 cm⁻¹), and C-S stretching (~700-600 cm⁻¹) will be observed.
Mass Spec. The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound will be observed, along with characteristic fragmentation patterns.

Protocols for Biological Evaluation

A systematic evaluation of the anticancer potential of the synthesized quinoline sulfide derivatives is crucial. The following protocols outline standard in vitro assays to determine cytotoxicity and preliminary mechanism of action.[1][9]

Diagram of the Biological Evaluation Workflow

Biological_Evaluation A Synthesized Quinoline Sulfide Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Lead Compound Identification E->G F->G

Caption: Workflow for the in vitro biological evaluation of quinoline sulfide derivatives.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Synthesized quinoline sulfide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to determine if the cytotoxic effect of the compounds is mediated through the induction of apoptosis.

Materials:

  • Cancer cells

  • Synthesized quinoline sulfide derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells can be quantified.

Protocol 3: Cell Cycle Analysis

This protocol is used to investigate whether the compounds induce cell cycle arrest.

Materials:

  • Cancer cells

  • Synthesized quinoline sulfide derivatives

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Expected Biological Activity and Data Interpretation

Quinoline derivatives have demonstrated a wide range of anticancer activities. The table below summarizes the reported IC₅₀ values for various quinoline derivatives against different cancer cell lines to provide a context for the potential efficacy of the newly synthesized compounds.

Quinoline Derivative Class Cancer Cell Line IC₅₀ (µM) Reference
4-AnilinoquinolineA549 (Lung)1.09[10]
2-ArylquinolineHeLa (Cervical)8.3[9]
4-QuinolinylhydrazoneHCT-8 (Colon)0.314 - 4.65[11]
Quinoline-based Tubulin InhibitorVarious0.02 - 0.04[3]
2-p-tolyl-benzo[h]quinolineA549, MCF-7, C26, A2780High Cytotoxicity[12]

The newly synthesized 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide derivatives are expected to exhibit significant cytotoxic activity. Compounds with low micromolar or nanomolar IC₅₀ values would be considered promising lead candidates for further optimization and in vivo studies. Evidence of apoptosis induction or cell cycle arrest would provide valuable insights into their mechanism of action and support their development as potential anticancer drugs.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and biological evaluation of novel 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide derivatives. The versatility of the synthetic route allows for the creation of a diverse chemical library, and the subsequent biological assays will enable the identification of potent anticancer lead compounds. This systematic approach is integral to the drug discovery process, paving the way for the development of innovative and effective cancer therapies based on the privileged quinoline scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Soliman, A. M., & Ghorab, M. M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5677–5695.
  • Yadav, P., & Shah, K. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Asian Journal of Pharmaceutical and Clinical Research, 16(9), 1-13.
  • Kaur, M., & Singh, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized... [Download Scientific Diagram].
  • El-Sayed, M. A., & El-Essawy, F. A. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 7(85), 53784-53815.
  • Royal Society of Chemistry. (2014).
  • MDPI. (2022).
  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
  • Bispo, M. L. F., et al. (2015). A new and potent class of quinoline derivatives against cancer. Monatshefte für Chemie - Chemical Monthly, 146(12), 2025-2036.
  • Li, J. T., & Li, X. L. (2015). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 80(15), 7837-7844.
  • Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. Heterocycles, 35(1), 539-567.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Google Patents. (1985).
  • Al-Jaf, H. S. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry, 66(3), 245-253.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline.
  • Kumar, R. S., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
  • Chegg.com. (2019). Solved The 1H NMR, 13C NMR, mass and IR spectra of compound.
  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

Sources

Application Notes and Protocols for In Vivo Dosing of Novel Quinoline Sulfide Derivatives in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vivo Evaluation of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications in oncology, infectious diseases, and inflammation.[1][2][3] The subject of this guide, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, is a novel investigational compound. While specific in vivo data for this molecule is not yet broadly available, its structural features—a substituted quinoline core with hydrophobic phenyl and chlorophenyl moieties—suggest it belongs to a class of compounds with poor aqueous solubility. This property presents a significant, yet surmountable, challenge for in vivo evaluation in murine models.

These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo dosing strategies for this and similar novel hydrophobic quinoline sulfide derivatives. The protocols herein are grounded in established best practices for murine research, emphasizing scientific integrity, ethical considerations, and data reproducibility. We will explore the critical decisions and methodologies from formulation development to downstream tissue analysis, providing not just the "how" but the "why" behind each experimental choice.

Part 1: Pre-Dosing Considerations and Formulation Development

The journey of an investigational compound from the bench to an in vivo model begins with a critical understanding of its physicochemical properties. For hydrophobic molecules like 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, achieving a stable and bioavailable formulation is paramount for meaningful and reproducible in vivo results.

Physicochemical Characterization and Solubility Assessment

A preliminary assessment of the compound's solubility in various pharmaceutically acceptable solvents and vehicles is the first logical step. This data will inform the selection of an appropriate formulation strategy.

Formulation Strategies for Hydrophobic Compounds

Given the anticipated poor water solubility, several formulation approaches can be considered. The choice of formulation will depend on the intended route of administration, the required dose levels, and the compound's specific properties.

Formulation StrategyDescriptionKey AdvantagesKey Considerations
Co-solvent Systems A mixture of a primary solvent (e.g., water or saline) with one or more water-miscible organic solvents (e.g., ethanol, DMSO, PEG 300).Simple to prepare; suitable for initial screening.Potential for drug precipitation upon injection; solvent toxicity at higher concentrations.
Lipid-Based Formulations Incorporation of the compound into liposomes or lipid nanoparticles.[4][5][6]Enhances solubility and can alter pharmacokinetic profiles; potential for targeted delivery.More complex to prepare and characterize; potential for immunogenicity.
Polymeric Micelles Encapsulation of the hydrophobic drug within the core of micelles formed by amphiphilic block copolymers.[7]Improves aqueous solubility and stability; can provide sustained release.[7]Requires careful selection of polymers; characterization of micelle size and drug loading is essential.
Self-Assembling Peptides Utilization of self-assembling peptides that can form nanostructures to encapsulate hydrophobic drugs.[8]Biocompatible and can enhance drug solubility.[8]May have limitations on drug loading capacity.

For initial in vivo efficacy and tolerability studies, a co-solvent system is often the most practical starting point due to its ease of preparation.

Experimental Protocol: Preparation of a Co-solvent Formulation
  • Solubility Testing: Begin by determining the solubility of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide in various individual solvents (e.g., DMSO, Ethanol, PEG 300, NMP).

  • Vehicle Selection: Based on the solubility data, select a primary organic solvent in which the compound is highly soluble. A common starting point is a vehicle composition of 10% DMSO, 40% PEG 300, and 50% saline.

  • Preparation:

    • Weigh the required amount of the compound.

    • Dissolve the compound in the organic solvent(s) (e.g., DMSO and PEG 300) with gentle vortexing or sonication.

    • Once fully dissolved, add the aqueous component (e.g., sterile saline) dropwise while continuously mixing to prevent precipitation.

  • Final Formulation: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation.

  • Sterilization: If necessary, the final formulation can be sterile-filtered through a 0.22 µm filter.

Part 2: In Vivo Administration and Monitoring

The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. The following sections detail common administration routes for murine studies, along with protocols for blood and tissue collection.

Routes of Administration

The selection of an administration route should be guided by the therapeutic goal, the properties of the formulation, and practical considerations for handling mice.

RouteDescriptionAdvantagesDisadvantages
Intraperitoneal (IP) Injection into the peritoneal cavity.Large surface area for absorption; relatively easy to perform.Potential for injection into abdominal organs; first-pass metabolism in the liver.[9][10][11][12][13]
Subcutaneous (SC) Injection into the space between the skin and underlying muscle.Slower, more sustained absorption; can be used for larger volumes.[14][15][16][17]Slower onset of action; potential for local irritation.
Oral Gavage (PO) Direct administration into the stomach via a feeding needle.Mimics clinical route of administration for many drugs; avoids injection-site reactions.[18][19][20][21][22]Risk of esophageal or stomach perforation; stress-inducing for the animal.[18][19][20][21][22]
Experimental Workflow: From Dosing to Analysis

G cluster_0 Pre-Clinical Phase cluster_1 Experimental Phase cluster_2 Analysis Phase Formulation Formulation Dose Calculation Dose Calculation Formulation->Dose Calculation Dosing Dosing Dose Calculation->Dosing Animal Acclimation Animal Acclimation Animal Acclimation->Dosing Monitoring Monitoring Dosing->Monitoring Sample Collection Sample Collection Monitoring->Sample Collection Pharmacokinetics Pharmacokinetics Sample Collection->Pharmacokinetics Pharmacodynamics Pharmacodynamics Sample Collection->Pharmacodynamics Data Analysis Data Analysis Pharmacokinetics->Data Analysis Pharmacodynamics->Data Analysis

Caption: A typical workflow for in vivo compound evaluation in murine models.

Protocol: Intraperitoneal (IP) Injection in Mice[9][10][11][12][13]
  • Animal Restraint: Gently restrain the mouse by scruffing the skin over the neck and shoulders. The mouse should be positioned in dorsal recumbency with its head tilted slightly downwards.[12]

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.[10][12][13]

  • Needle Insertion: Using a 25-27 gauge needle, insert the needle with the bevel facing up at a 30-45 degree angle into the peritoneal cavity.[9][10]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or air is aspirated.[12] If fluid is drawn, withdraw the needle and reinject at a different site with a new needle and syringe.

  • Injection: Slowly and steadily inject the calculated volume. The maximum recommended injection volume is typically 10 ml/kg.[9][11]

  • Withdrawal and Observation: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[9]

Protocol: Subcutaneous (SC) Injection in Mice[14][15][16][17]
  • Animal Restraint: Restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Injection Site: The most common site is the intrascapular region (between the shoulder blades).

  • Tenting the Skin: Gently lift the skin to form a "tent".[16][17]

  • Needle Insertion: Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.[14][16]

  • Aspiration: Pull back on the plunger to check for blood. If blood appears, withdraw and re-insert the needle in a different location.[14][16]

  • Injection: Inject the substance. A small bleb will form under the skin. The recommended volume is typically 5 ml/kg per site.[15]

  • Withdrawal: Withdraw the needle and gently massage the area to help disperse the injected solution.

Protocol: Oral Gavage (PO) in Mice[18][19][20][21][22]
  • Animal Restraint: Restrain the mouse by scruffing, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[18]

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib.[18][20]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.[19][21] The needle should pass with minimal resistance. If resistance is met, do not force it.[18][19]

  • Administration: Once the needle is in the stomach, administer the solution slowly. The maximum recommended volume is 10 ml/kg.[21]

  • Withdrawal: Gently remove the gavage needle.

  • Observation: Monitor the mouse for any signs of respiratory distress.

Part 3: Pharmacokinetic and Pharmacodynamic Assessments

Following administration, assessing the compound's concentration over time (pharmacokinetics, PK) and its effect on the biological target (pharmacodynamics, PD) are crucial for understanding its in vivo behavior.

Blood Collection for Pharmacokinetic Analysis

Serial blood sampling allows for the determination of key PK parameters such as Cmax, Tmax, and half-life. The lateral saphenous vein is a preferred site for repeated blood collection in mice.[23][24][25][26][27]

Protocol: Blood Collection from the Lateral Saphenous Vein[23][24][25][26][27]
  • Animal Restraint: Place the mouse in a restraint tube.

  • Site Preparation: Shave the fur over the lateral aspect of the hind leg to visualize the saphenous vein.[26] A small amount of petroleum jelly can be applied to help the blood bead up.[24][25]

  • Vein Occlusion: Apply gentle pressure to the upper thigh to occlude the vein.[24][25]

  • Puncture: Using a 25-26 gauge needle or a lancet, puncture the vein at a 90-degree angle.[23]

  • Blood Collection: Collect the blood into a suitable collection tube (e.g., EDTA-coated for plasma). The total blood volume collected should not exceed 10% of the circulating blood volume.[23][24]

  • Hemostasis: After collection, apply gentle pressure with a piece of gauze to the puncture site until bleeding stops.[23][24]

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress.[23]

Tissue Harvesting and Processing for Pharmacodynamic Analysis

At the end of the study, tissues are collected to assess the compound's effect on the target of interest. Western blotting is a common technique to measure changes in protein expression or phosphorylation status.

Workflow for Tissue Processing and Western Blot Analysis

G Euthanasia Euthanasia Tissue Dissection Tissue Dissection Euthanasia->Tissue Dissection Snap Freezing Snap Freezing Tissue Dissection->Snap Freezing Homogenization Homogenization Snap Freezing->Homogenization Lysis Lysis Homogenization->Lysis Quantification Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

Caption: From tissue collection to protein detection by Western blot.

Protocol: Tissue Harvesting and Lysate Preparation
  • Euthanasia: Euthanize the mouse according to approved institutional guidelines.

  • Tissue Dissection: Promptly dissect the target tissue(s) and rinse with cold phosphate-buffered saline (PBS) to remove excess blood.[28]

  • Snap Freezing: For long-term storage and to preserve protein integrity, snap-freeze the tissue in liquid nitrogen.[29] Tissues can be stored at -80°C.

  • Homogenization: Homogenize the frozen tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[30] This can be done using a mechanical homogenizer or by pulverizing the tissue in liquid nitrogen.[30]

  • Lysis and Clarification: Incubate the homogenate on ice to allow for complete lysis. Centrifuge the lysate at high speed to pellet cellular debris.[31]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.[30][31]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for Western Blotting: Mix the lysate with Laemmli sample buffer and heat to denature the proteins. The samples are now ready for SDS-PAGE and subsequent Western blot analysis.[31]

Part 4: Ethical Considerations in Murine Research

All in vivo research must be conducted with the highest ethical standards and in accordance with institutional and national guidelines. The principles of the 3Rs—Replacement, Reduction, and Refinement—should be at the forefront of all experimental design.[32][33][34][35]

  • Replacement: When possible, use non-animal methods such as in vitro assays or in silico modeling to answer research questions.[33][35]

  • Reduction: Design experiments with appropriate statistical power to minimize the number of animals used while still obtaining meaningful results.[32][35]

  • Refinement: Optimize all procedures to minimize pain, suffering, and distress to the animals.[32][34] This includes using appropriate anesthesia and analgesia, and defining humane endpoints.[33]

Researchers must obtain approval from their institution's Institutional Animal Care and Use Committee (IACUC) before commencing any animal studies.[35]

Conclusion

The in vivo evaluation of novel hydrophobic compounds like 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide requires a systematic and well-informed approach. By carefully considering formulation strategies, selecting appropriate administration routes, and employing validated methods for pharmacokinetic and pharmacodynamic assessments, researchers can generate high-quality, reproducible data. Adherence to rigorous scientific methodology and a strong commitment to animal welfare are the cornerstones of successful and ethical in vivo research.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • Blood Collection from the Lateral Saphenous Vein in Mice and Rats SOP - UBC Animal Care Services.
  • SOP: Blood Collection from the Lateral Saphenous Vein in the Mouse - Research and Innovation | Virginia Tech. (2017, December 12).
  • Subcutaneous Injection in Mice | Animals in Science - Queen's University. (2012, February 16).
  • Evaluation of Saphenous Venipuncture and Modified Tail-clip Blood Collection in Mice.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique.
  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. (2018, August 3).
  • Blood sampling: Mouse | NC3Rs. (2013, December 11).
  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University.
  • Saphenous vein puncture for blood sampling of the mouse, rat, hamster, gerbil, guineapig, ferret and mink.
  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26).
  • SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017, December 12).
  • LAB_021 Oral Gavage in Mice and Rats - Research support.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21).
  • Oral Gavage In Mice and Rats - IACUC.
  • Mouse Oral Gavage Administration Necessary Supplies Technique.
  • ethical-guidelines-for-the-use-of-animals-in-research.pdf.
  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (2020, November 15).
  • Ethical considerations regarding animal experimentation - PMC - NIH.
  • Ethical guidelines for research in animal science.
  • Administration and injection of substances in mice Number: AD-2 Scope - Direction des services vétérinaires. (2011, September 15).
  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019, July 8).
  • LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats - Research support.
  • Document 004: Guidelines for Injection Techniques in Mice V2.0 - ANU. (2022, August 19).
  • Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed. (2016, October 10).
  • Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare - ichorbio. (2022, May 3).
  • (PDF) Liposome Formulations of Hydrophobic Drugs - ResearchGate.
  • Protocol for lysate preparation from mouse tissues for western blotting ? | ResearchGate. (2017, February 5).
  • WO2003082303A1 - Polymeric micelle formulations of hydrophobic compounds and methods - Google Patents.
  • Experimental Sharing: Steps and Optimization Tips for Mouse Skin Protein Extraction. (2025, March 27).
  • Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments.
  • Summary of Optimal Harvesting and Processing of Mouse Organs for Histopathological Examination.
  • (PDF) Liposome Formulations of Hydrophobic Drugs - ResearchGate.
  • SUPPLEMENTARY MATERIALS AND METHODS: Protein extraction and Western blot Colons collected from mice were flushed with PBS. Each.
  • Protocol for high-sensitivity western blot on murine hematopoietic stem cells - PMC.
  • Application of Quinoline Ring in Structural Modification of Natural Products - PMC.
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers - Benchchem.
  • Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT) - PMC. (2022, August 22).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES - Jetir.Org.

Sources

Application Notes and Protocols for the Utilization of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Scaffold for Advanced Synthesis

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] Similarly, the aryl sulfide moiety is a critical functional group in pharmaceuticals and material science, valued for its role in molecular architecture and biological interactions.[4][5] The strategic combination of these two pharmacophores in a single molecule, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide , presents a versatile and highly valuable precursor for organic synthesis and drug discovery.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the potential synthetic applications of this novel scaffold. We will explore its plausible synthesis and delve into detailed protocols for its subsequent transformations, focusing on the strategic exploitation of its key functional groups: the oxidizable sulfide linkage and the reactive chloro-substituent, which is amenable to cross-coupling reactions. The protocols herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the precursor's properties is essential for its effective use. The following table summarizes its key physicochemical data and predicted spectroscopic characteristics.

PropertyValue
Molecular Formula C₂₂H₁₆ClNS
Molecular Weight 361.89 g/mol
Predicted logP 6.2
Predicted ¹H NMR Signals expected in the aromatic region (δ 7.0-8.5 ppm) for the quinoline and phenyl protons, and a characteristic singlet for the methyl group (δ ~2.4 ppm).
Predicted ¹³C NMR Resonances for aromatic carbons, the methyl carbon, and carbons of the quinoline core.
Mass Spectrometry Expected [M+H]⁺ at m/z 362.07.

Proposed Synthesis of the Precursor Scaffold

The synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide can be envisioned through a two-step process: the construction of a 3-(4-methylphenyl)quinoline-2(1H)-thione intermediate, followed by a nucleophilic substitution with 3-chlorobenzenethiol. This approach offers a convergent and efficient route to the desired precursor.

Workflow for Precursor Synthesis

G A 2-Amino-4'-methylbenzophenone C Friedländer Annulation A->C B Ethyl Acetoacetate B->C D Ethyl 2-methyl-4-(4-methylphenyl)quinoline-3-carboxylate C->D E Hydrolysis & Decarboxylation D->E F 3-(4-methylphenyl)quinolin-2(1H)-one E->F G Lawesson's Reagent F->G H 3-(4-methylphenyl)quinoline-2(1H)-thione G->H J Base-mediated S-Arylation H->J I 3-Chlorobenzenethiol I->J K 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide J->K

Caption: Proposed synthetic workflow for the target precursor.

Application I: Oxidation to Sulfoxides and Sulfones

The sulfide linkage serves as a key handle for derivatization through oxidation. The resulting sulfoxides and sulfones are themselves important functional groups in medicinal chemistry, often enhancing the solubility and metabolic stability of drug candidates.[6][7]

Protocol 1: Synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfoxide

This protocol details the selective oxidation of the sulfide to a sulfoxide using hydrogen peroxide as a mild and environmentally benign oxidant.

Materials:

  • 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (1.0 eq)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the starting sulfide in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding it to a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired sulfoxide.

Protocol 2: Synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfone

For the synthesis of the corresponding sulfone, a stronger oxidizing agent or harsher conditions are typically required.

Materials:

  • 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate Solution

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the sulfide in DCM and cool to 0 °C.

  • Add m-CPBA portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated sodium thiosulfate solution to quench excess oxidant.

  • Wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize or purify by column chromatography to obtain the pure sulfone.

Oxidation Pathway

G A Sulfide Precursor B Sulfoxide A->B [O] (e.g., H₂O₂) C Sulfone B->C [O] (e.g., m-CPBA)

Caption: Oxidation states of the sulfur linkage.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

The 3-chlorophenyl moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of complex biaryl systems.[8] This is a powerful strategy for library synthesis in drug discovery programs.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a typical Suzuki-Miyaura reaction to replace the chlorine atom with a new aryl or alkyl group.

Materials:

  • 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a Schlenk flask, add the sulfide precursor, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the coupled product.

Illustrative Cross-Coupling Workflow

G cluster_0 Reaction Components A Sulfide Precursor (with 3-Chlorophenyl group) E Suzuki-Miyaura Reaction A->E B Boronic Acid (R-B(OH)₂) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E F Coupled Product (New C-C bond formed) E->F

Caption: Suzuki-Miyaura cross-coupling workflow.

Summary of Synthetic Transformations

The following table provides a comparative overview of the potential synthetic transformations discussed in these application notes.

TransformationReagentsKey ConditionsProduct Type
Sulfoxide Formation H₂O₂, Acetic Acid0 °C to RTQuinolinyl Sulfoxide
Sulfone Formation m-CPBA, DCM0 °C to RTQuinolinyl Sulfone
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃90-100 °C, Inert atm.Biaryl Quinolinyl Sulfide

Conclusion

3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is a promising and versatile precursor for the synthesis of a diverse range of complex organic molecules. Its strategic design incorporates multiple reactive sites that can be selectively functionalized. The protocols provided in this guide offer a starting point for exploring its synthetic potential, particularly in the fields of medicinal chemistry and materials science. Further exploration of other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) at the chloro-position, as well as reactions involving the quinoline ring itself, will undoubtedly expand the utility of this valuable synthetic building block.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.). National Center for Biotechnology Information.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • Application of Quinoline Ring in Structural Modification of Natural Products - PMC. (n.d.). National Center for Biotechnology Information.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). Mar Dioscorus College of Pharmacy.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Oriental Journal of Chemistry.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI.
  • Synthesis of Quinolines Linked to Triazoles Through Sulfur. (2014, May 29). R Discovery.
  • Rhodium(III)‐Catalyzed Cross‐Coupling of Sulfoxonium Ylides with Quinoline‐8‐carboxaldehydes for Synthesis of Quinoline‐1,3‐diketones | Request PDF. (n.d.). ResearchGate.
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024, June 16). MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • DEVELOPMENT OF CROSS-COUPLING REACTIONS THROUGH METAL-CATALYZED RADICAL-INVOLVED C‒H FUNCTIONALIZATION. (n.d.). ScholarBank@NUS.
  • Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts - PMC. (2018, January 20). National Center for Biotechnology Information.
  • Reactions of heterocycles with thiophosgene. Part II. The chemistry of 3-formylquinoline-2(1H)-thione. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones - PMC. (n.d.). National Center for Biotechnology Information.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - NIH. (2022, October 26). National Center for Biotechnology Information.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. (2019, June 18). ResearchGate.
  • Synthesis of Aryl Sulfides by Decarboxylative CÀS Cross-Couplings. (2009, February 26). NUS.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
  • Reactions of Thiols. (2021, December 14). Chemistry Steps.
  • Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal.
  • Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. (2018, September 27). Beilstein Journals.
  • Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. (n.d.). ScienceDirect.
  • Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. (2023, October 7). Nanomaterials Chemistry.
  • Organic sulfide - Wikipedia. (n.d.). Wikipedia.
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC. (n.d.). National Center for Biotechnology Information.
  • 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. (2023, August 7). Bulgarian Chemical Communications.

Sources

Application Notes & Protocols: Formulation Techniques for Dissolving 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful execution of in vitro and in vivo biological assays is fundamentally dependent on the effective solubilization of test compounds. Poor aqueous solubility is a persistent challenge in drug discovery, often leading to inaccurate structure-activity relationships (SAR), reduced hit rates in high-throughput screening (HTS), and unreliable data.[1][2] This document provides a comprehensive guide with detailed protocols for the formulation and dissolution of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, a representative hydrophobic small molecule. The methodologies discussed herein are designed to ensure compound integrity, maximize bioavailability in assay systems, and maintain the physiological relevance of the experimental model. We will explore a tiered approach, from the use of common organic solvents like DMSO to more advanced formulation strategies involving cyclodextrins and lipid-based systems.

Introduction: The Criticality of Compound Solubility

3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is a quinoline derivative. Quinoline and its derivatives are known for a wide range of biological activities but often exhibit poor water solubility due to their heterocyclic aromatic structure.[3][4] Compounds with high lipophilicity (LogP > 5) and high molecular weight (>500) are particularly prone to poor absorption and permeation.[5] Inaccurate assessment of a compound's activity due to solubility issues can lead to the premature rejection of potentially valuable pharmacophores.[1] Therefore, a systematic and validated approach to compound formulation is not merely a preparatory step but a critical component of robust assay development.[6][7][8]

This guide is structured to provide researchers with both the theoretical basis and practical steps to overcome the solubility challenges associated with this and similar hydrophobic compounds.

Compound Management and Integrity

Before attempting any formulation, ensuring the integrity of the compound stock is paramount. Effective compound management is crucial for the accuracy and consistency of assay results.[9]

Long-Term Storage

Proper storage conditions are essential to prevent degradation from light, oxygen, moisture, and temperature fluctuations.[10]

  • Solid Compound: Store the solid (powder) form of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide at -20°C or -80°C in a desiccated, dark environment.[10]

  • DMSO Stock Solutions: Concentrated stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed containers to minimize water absorption and evaporation.[10][11] Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. It is best practice to create small-volume aliquots for single-use experiments.[12]

Quality Control

Regularly assess the purity and concentration of the stock solution. This can be achieved through techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).

Formulation Strategies: A Tiered Approach

The selection of a formulation strategy depends on the specific requirements of the biological assay, including the cell type, assay duration, and required compound concentration.

Workflow for Formulation Strategy Selection

G cluster_0 Initial Assessment cluster_1 Tier 1: Standard Solvent-Based Approach cluster_2 Tier 2: Advanced Formulation A Start: Compound Received B Determine Target Assay Concentration A->B C Assess Compound Physicochemical Properties (LogP, MW, pKa) B->C D Prepare High-Concentration Stock in 100% DMSO C->D E Perform Serial Dilution into Aqueous Assay Buffer D->E F Check for Precipitation (Visual, Nephelometry) E->F G Is Compound Soluble and Final DMSO % < 0.5%? F->G H Proceed with Assay G->H Yes I Move to Tier 2 G->I No J Option A: Cyclodextrin Inclusion Complex I->J K Option B: Lipid-Based Formulation (e.g., SEDDS) I->K L Validate Formulation (Particle Size, Stability) J->L K->L M Test for Assay Compatibility & Vehicle Effects L->M N Proceed with Assay M->N

Caption: Decision workflow for selecting an appropriate formulation strategy.

Protocol 1: DMSO-Based Solubilization (Tier 1)

Dimethyl sulfoxide (DMSO) is the most common solvent used in drug discovery due to its broad solubilizing power.[13] However, its concentration in the final assay medium must be carefully controlled, as it can exhibit cytotoxic effects and interfere with assay readouts.[14][15][16]

Objective: To prepare a working solution of the compound in assay medium with a final DMSO concentration that is non-toxic to the biological system.

Materials:

  • 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide powder

  • Anhydrous, cell culture grade DMSO

  • Target biological assay medium (e.g., DMEM, PBS)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Primary Stock:

    • Accurately weigh a small amount of the compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM). The goal is to fully dissolve the compound in the smallest possible volume of DMSO.

    • Vortex vigorously for 2-5 minutes. If dissolution is difficult, brief sonication in a water bath can be applied. Visually inspect for complete dissolution. This is your Primary Stock .

  • Create Intermediate Dilutions:

    • Perform serial dilutions of the Primary Stock in 100% DMSO to create a range of intermediate stocks. This allows for precise control over the final concentration in the assay.

  • Prepare Final Working Solution:

    • Directly add a small aliquot of the appropriate intermediate DMSO stock to the pre-warmed assay medium. The final DMSO concentration should ideally be ≤ 0.1% and almost never exceed 0.5% (v/v).[17][18]

    • Immediately vortex the solution to facilitate rapid dispersion and prevent precipitation.

  • Vehicle Control Validation:

    • It is mandatory to run a parallel vehicle control. This control should contain the same final concentration of DMSO in the assay medium as the test samples but without the compound.[18] This step is crucial to differentiate between compound-specific effects and solvent-induced artifacts.

Data Interpretation & Troubleshooting:

DMSO Concentration (%)Expected Cellular ImpactRecommendation
< 0.1% Generally considered safe for most cell lines with minimal impact on cell viability or function.[14]Optimal Range. Use as the target concentration for sensitive assays.
0.1% - 0.5% May induce subtle cellular effects or stress in sensitive cell types, especially with prolonged exposure.[14][17]Acceptable for many assays. Requires rigorous vehicle control validation to ensure no interference with the assay endpoint. The safe limit is cell-type dependent.[19]
> 0.5% - 1.0% Increased risk of cytotoxicity, altered gene expression, and membrane permeability.[14][15]Use with extreme caution. Only for short-duration assays and if lower concentrations are not feasible. Extensive validation is required.
> 1.0% High probability of significant cytotoxicity and non-specific effects, potentially leading to cell death.[14][15]Not Recommended. Data generated at this concentration is likely to be unreliable and physiologically irrelevant.

Protocol 2: Cyclodextrin-Based Formulation (Tier 2)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can encapsulate hydrophobic molecules, forming inclusion complexes that significantly increase their aqueous solubility.[20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high solubility and low toxicity.[21][23]

Objective: To enhance the aqueous solubility of the compound by forming an inclusion complex with HP-β-CD.

Materials:

  • 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or assay buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in deionized water or your assay buffer (e.g., 10-40% w/v). Gentle warming and stirring can aid dissolution.

  • Complexation:

    • Add an excess of the compound powder directly to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature or with gentle heat (e.g., 37-40°C) for 12-24 hours to allow for equilibrium of complexation to be reached.

  • Clarification:

    • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. The resulting clear solution is your cyclodextrin-formulated stock.

  • Concentration Determination:

    • The exact concentration of the solubilized compound in the stock solution must be determined analytically (e.g., via HPLC-UV or LC-MS) using a standard curve prepared in an appropriate organic solvent.

  • Assay Application:

    • The formulated stock can then be diluted into the assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Mechanism of Solubilization with Cyclodextrins

G Compound Hydrophobic Compound (e.g., Quinolinyl Sulfide) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation Water Aqueous Solution (Assay Buffer) Compound->Water Poor Solubility Cyclodextrin Cyclodextrin (HP-β-CD) Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin->Complex Forms Complex Complex->Water Dissolves

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin cavity.

Protocol 3: Lipid-Based Formulations (Tier 2)

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[24] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), consist of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[25][26] This increases the surface area for dissolution and absorption.[27]

Objective: To formulate the compound in a lipid-based system to enhance its dispersion and apparent solubility in aqueous assay media.

Materials:

  • 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

  • Pharmaceutical grade oil (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Cremophor® EL)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Screening of Excipients:

    • Determine the solubility of the compound in various oils, surfactants, and co-solvents to identify the most suitable components.

  • Formulation Preparation:

    • Based on the screening results, mix the selected oil, surfactant, and co-solvent in various ratios.

    • Add the compound to the lipid mixture and stir until a clear, homogenous solution is formed. Gentle heating may be required.

  • Self-Emulsification Test:

    • Add a small amount (e.g., 100 µL) of the drug-loaded lipid formulation to a larger volume (e.g., 20 mL) of assay buffer with gentle stirring.

    • Observe the formation of an emulsion. A successful SEDDS formulation will rapidly form a clear or slightly bluish-white microemulsion.

  • Characterization and Use:

    • Characterize the resulting emulsion for droplet size (e.g., using dynamic light scattering) to ensure uniformity.

    • The prepared emulsion can then be added to the biological assay. As always, a vehicle control containing the identical lipid formulation without the drug is essential.

Comparison of Formulation Strategies

Formulation StrategyAdvantagesDisadvantagesBest For
DMSO Simple, fast, widely applicable, high solubilizing power for many compounds.[13]Potential for cytotoxicity and assay interference at higher concentrations.[14][19] Risk of compound precipitation upon dilution.High-throughput screening (HTS), initial hit validation, and assays tolerant to low percentages of organic solvent.
Cyclodextrins Low toxicity, significant solubility enhancement for suitable molecules, can protect compounds from degradation.[20][21]Can be compound-specific, requires optimization and analytical confirmation of concentration. May interact with some cell membrane components.Cell-based assays with sensitive cell lines, in vivo studies, and when DMSO is not a viable option.
Lipid-Based (SEDDS) Excellent for highly lipophilic compounds, improves bioavailability, mimics in vivo absorption processes.[24][25]Complex formulation development and characterization required. Potential for excipient interference with biological targets.[28]Preclinical in vivo studies (e.g., oral dosing), and in vitro models of absorption (e.g., Caco-2 assays).

Conclusion and Best Practices

The successful dissolution of challenging compounds like 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is a foundational requirement for generating reliable and reproducible data in biological assays. There is no single universal solvent or formulation. A systematic, tiered approach, beginning with the simplest method (DMSO) and progressing to more complex strategies like cyclodextrins or lipid-based systems as needed, is the most efficient path.

Key Takeaways:

  • Characterize Your Compound: Understand its physicochemical properties before starting.

  • Minimize DMSO: Always use the lowest possible concentration of DMSO and never exceed 0.5% in the final assay volume for cell-based assays.[17][18]

  • Validate Your Vehicle: Every experiment must include a vehicle control that is identical to the test condition, minus the compound.

  • Confirm Solubility: Visually inspect for precipitation after dilution into aqueous media. For critical experiments, consider techniques like nephelometry to quantify solubility.

  • Document Everything: Maintain meticulous records of your formulation compositions and procedures to ensure reproducibility.[9][29]

By adhering to these principles and protocols, researchers can mitigate the risks associated with poor compound solubility, thereby enhancing the quality and integrity of their scientific findings.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • PMC. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • MDPI. (2023, September 8).
  • ResearchGate. (2006, May 10).
  • WuXi AppTec DMPK. (2024, March 15).
  • Beckman Coulter. Compound Management and Integrity.
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • PMC. Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • European Pharmaceutical Review. (2022, October 21).
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
  • ResearchGate.
  • (2016, January 7).
  • J-Stage.
  • PubMed. (2009, June 15).
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP).
  • ACS.org. LIPID-BASED DRUG DELIVERY SYSTEMS.
  • PMC. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase.
  • CAS. (2025, March 15). Comprehensive insights on lipid-based drug delivery systems.
  • Hamilton Company.
  • PubMed. (2006, May 15).
  • ResearchGate. (2009, May 29).
  • IRIS.
  • Who we serve. (2022, July 4).
  • Guidelines for the validation and verification of quantitative and qualit
  • PMC.
  • NCBI. Assay Validation, Operations and Quality Control - Assay Guidance Manual.
  • PMC. (2018, January 20).
  • Marin Biologic Laboratories. (2025, June 12).
  • Quinolines-derivatives | Quinoline derivatives form an important class of heterocyclic compounds for the new drug development..
  • NextSDS. 3-(4-CHLOROPHENYL)-2-((3-METHYLBENZYL)THIO)-4(3H)-QUINAZOLINONE.
  • Wikipedia. Quinoline.
  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • Chemsrc. (2025, September 11). 4-Chlorophenyl phenyl sulfide | CAS#:13343-26-5.
  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies.

Sources

Application Notes and Protocols for a Novel Quinolinyl Sulfide-Based Palladium Catalyst in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

A Representative Guide for: 3-Aryl-2-(arylthio)quinoline Ligands in Catalysis

Disclaimer: Extensive literature searches did not yield specific catalytic applications for "3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide." The following application notes and protocols are based on a representative and hypothetical quinolinyl sulfide-based ligand-palladium system. The methodologies, data, and mechanistic discussions are synthesized from established principles of cross-coupling chemistry and the known catalytic behavior of related quinoline and thioether-ligated palladium complexes to provide a scientifically grounded and illustrative guide for researchers in the field.

Introduction: The Promise of Quinolinyl Sulfide Ligands in Homogeneous Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Ligands modulate the electronic and steric properties of the metal, influencing catalytic activity, stability, and selectivity.[3]

Quinoline-based structures are privileged scaffolds in ligand design due to their rigid framework, ease of functionalization, and the presence of a nitrogen atom capable of coordination. When combined with a soft sulfur donor, as in the case of 3-aryl-2-(arylthio)quinoline systems, a bidentate N,S-ligand is formed. Such ligands are of significant interest as they can stabilize palladium in various oxidation states within the catalytic cycle, potentially offering enhanced stability and activity. The thioether moiety can facilitate the crucial reductive elimination step, while the quinoline nitrogen can promote oxidative addition. This application note provides a detailed overview and protocols for the use of a representative 3-aryl-2-(arylthio)quinoline-palladium catalyst in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction.

Catalyst System Overview

The active catalyst is typically generated in situ from a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), and the 3-aryl-2-(arylthio)quinoline ligand. The ligand coordinates to the palladium center, which is then reduced to the active Pd(0) species in the reaction mixture.

Hypothetical Catalyst System:

  • Ligand: 3-(4-methylphenyl)-2-(3-chlorophenylthio)quinoline

  • Palladium Precursor: Pd(OAc)₂

  • In situ generated active species: L₂Pd(0) or LPd(0)

Application 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide/triflate and an organoboron compound.[4][5][6]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7] The quinolinyl sulfide ligand is proposed to play a crucial role in stabilizing the palladium intermediates throughout this cycle.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Diaryl L-Pd(II)(Ar)(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 3-(4-methylphenyl)-2-(3-chlorophenylthio)quinoline ligand (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Nitrogen or Argon supply

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), 3-(4-methylphenyl)-2-(3-chlorophenylthio)quinoline ligand (15.1 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for the required time (typically 4-12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Substrate Scope and Yields

The following table presents hypothetical but expected results for the Suzuki-Miyaura coupling of various aryl bromides and arylboronic acids using the proposed catalytic system.

EntryAryl BromideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
24-Bromotoluene4-Acetylphenylboronic acid4'-Acetyl-4-methylbiphenyl92
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl88
43-Bromopyridine4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)pyridine85
51-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene90

Application 2: Mizoroki-Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[8][9][10]

Mechanistic Considerations

The Heck reaction proceeds via a different catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[8] The quinolinyl sulfide ligand is anticipated to promote catalyst stability at the higher temperatures often required for this reaction.

Heck_Reaction_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Migratory Migratory Insertion PdII_Aryl->Migratory Alkene PdII_Alkyl L-Pd(II)(Alkyl) Migratory->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product PdII_Hydride L-Pd(II)(H)(X) BetaElim->PdII_Hydride PdII_Hydride->Pd0 + Base - HBX

Caption: Proposed catalytic cycle for the Mizoroki-Heck reaction.

Protocol: General Procedure for Mizoroki-Heck Coupling

This protocol outlines a general method for the coupling of an aryl iodide with an acrylate.

Materials:

  • Aryl iodide (1.0 mmol)

  • n-Butyl acrylate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • 3-(4-methylphenyl)-2-(3-chlorophenylthio)quinoline ligand (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Nitrogen or Argon supply

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the 3-(4-methylphenyl)-2-(3-chlorophenylthio)quinoline ligand (7.5 mg, 0.02 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add dry, degassed DMF (2 mL) and stir at room temperature for 10 minutes to allow for complex formation.

  • Add the aryl iodide (1.0 mmol), n-butyl acrylate (192 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol) via syringe, followed by the remaining DMF (3 mL).

  • Place the reaction tube in a preheated oil bath at 120 °C and stir for 6-18 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the mixture to room temperature and pour it into water (30 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Representative Substrate Scope and Yields

The table below shows hypothetical but expected outcomes for the Heck coupling of various aryl iodides with alkenes.

EntryAryl IodideAlkeneProductYield (%)
14-IodoacetophenoneStyrene(E)-4-Acetylstilbene94
2Iodobenzenen-Butyl acrylate(E)-Butyl cinnamate96
34-IodotolueneN,N-Dimethylacrylamide(E)-N,N-Dimethyl-3-(p-tolyl)acrylamide89
41-Iodo-4-methoxybenzeneStyrene(E)-4-Methoxystilbene91
52-Iodothiophenen-Butyl acrylate(E)-Butyl 3-(thiophen-2-yl)acrylate85

Experimental Workflow Visualization

Experimental_Workflow Start Start: Oven-dried Schlenk Tube Reagents Add Solid Reagents: Aryl Halide, Boronic Acid/Alkene, Base, Pd(OAc)₂, Ligand Start->Reagents Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Degassed Solvent(s) via Syringe Inert->Solvent Reaction Heat and Stir (e.g., 100-120 °C) Solvent->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Aqueous Workup: Dilute, Wash, Dry Monitor->Workup Reaction Complete Purify Purification: Flash Chromatography Workup->Purify End Characterize Pure Product Purify->End

Caption: General workflow for cross-coupling reactions.

Conclusion

The hypothetical 3-aryl-2-(arylthio)quinoline ligand system demonstrates significant potential for facilitating both Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. The protocols provided herein offer a robust starting point for the exploration of this and related catalyst systems. The modular nature of the ligand synthesis allows for fine-tuning of steric and electronic properties, which can be leveraged to optimize catalyst performance for specific substrates and transformations. Researchers and drug development professionals are encouraged to adapt these methodologies to their specific synthetic challenges.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

  • MDPI. (2024, March 31). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2023, August 7). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Retrieved from [Link]

  • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PMC. (2020, February 7). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Retrieved from [Link]

  • Wiley Online Library. (2023, November 28). Study of mechanistic pathways in cross-linking reactions with palladium. Retrieved from [Link]

  • PMC. (n.d.). Three‐Component Radical Cross‐Coupling: Asymmetric Vicinal Sulfonyl‐Esterification of Alkenes Involving Sulfur Dioxide. Retrieved from [Link]

  • ResearchGate. (2019, June 18). (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Studies on Catalytic Cross-Coupling Using Well-Defined NHCNickel(I) Complexesニッケル1価錯体による触媒的クロスカップリング反応機構の解明 | Request PDF. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]

  • Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

  • PMC. (2014, March 20). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]

  • MDPI. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • MDPI. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of Sulfoxides to Sulfides with Thionyl Chloride and Triphenylphosphine: Competition with the Pummerer Reaction. Retrieved from [Link]

  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield when synthesizing 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Portal: Synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Welcome to the dedicated technical support guide for the synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. This resource is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to undertake this specific synthesis. Here, we move beyond simple protocols to address the common challenges and nuances of the reaction, providing troubleshooting advice and in-depth FAQs to help you maximize your reaction yield and product purity.

Overview of the Synthesis

The target molecule is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The core transformation involves the displacement of the chlorine atom at the C2 position of the 2-chloro-3-(4-methylphenyl)quinoline ring by the sulfur nucleophile derived from 3-chlorothiophenol. The C2 position of the quinoline ring is electronically activated for nucleophilic attack by the ring nitrogen.[1] While the reaction can proceed thermally, yields are often inconsistent. For robust and high-yield synthesis, a copper-catalyzed Ullmann-type coupling is often the preferred method.[2][3]

This guide will focus on optimizing this transformation, addressing common pitfalls, and providing a logical framework for troubleshooting.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Conditions cluster_product Product Quinoline 2-chloro-3-(4-methylphenyl)quinoline Thiophenol 3-chlorothiophenol Reagent_Plus + Quinoline->Reagent_Plus Thiophenol->Reagent_Plus Catalyst Catalyst (e.g., CuI) Base Base (e.g., K2CO3) Arrow_Label Catalyst->Arrow_Label Solvent Solvent (e.g., DMF) Base->Arrow_Label Atmosphere Inert Atmosphere (N2/Ar) Solvent->Arrow_Label Atmosphere->Arrow_Label Product 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide Arrow_Node Reagent_Plus->Arrow_Node

Caption: General reaction scheme for the synthesis.

Recommended Baseline Protocol

This protocol outlines a robust starting point for the synthesis. Optimization may be required based on your specific observations.

Materials:

  • 2-chloro-3-(4-methylphenyl)quinoline (1.0 equiv)

  • 3-chlorothiophenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-(4-methylphenyl)quinoline (1.0 equiv), Copper(I) Iodide (0.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Via syringe, add anhydrous DMF to create a ~0.2 M solution with respect to the starting quinoline.

  • Add 3-chlorothiophenol (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. (Eluent: Hexane/Ethyl Acetate mixture, e.g., 8:2). The reaction is complete upon full consumption of the starting quinoline.

  • Once complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract three times with Ethyl Acetate.

  • Combine the organic layers and wash twice with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to afford the pure 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Troubleshooting_Flowchart Start Start: Low or No Yield? Check_Reagents Q1: Are reagents pure & dry? Thiol oxidation? Base quality? Start->Check_Reagents Check First Check_Conditions Q2: Is the reaction sluggish? Inert atmosphere maintained? Temperature optimal? Start->Check_Conditions Check_Side_Products Q3: Multiple spots on TLC? Disulfide formation? Homocoupling? Start->Check_Side_Products Solution_Reagents A1: Use fresh, dry reagents. Degas solvent. Use high-purity base. Check_Reagents->Solution_Reagents Solution_Conditions A2: Increase temperature. Add a ligand (e.g., L-Proline). Ensure rigorous inert conditions. Check_Conditions->Solution_Conditions Solution_Side_Products A3: Strictly anaerobic setup. Optimize catalyst loading. Consider lower temperature. Check_Side_Products->Solution_Side_Products

Caption: A logical flow for troubleshooting low yield issues.

Q1: Why is my reaction yield consistently low or even zero?

A1: This is often traced back to the quality of the reactants or the reaction environment.

  • Purity and Stability of Thiophenol: Thiols are susceptible to oxidation, especially in the presence of air, forming disulfides (in this case, bis(3-chlorophenyl) disulfide).[4] This disulfide is not nucleophilic and will not participate in the desired reaction, effectively reducing the concentration of your active nucleophile.

    • Solution: Use freshly purchased or purified 3-chlorothiophenol. If you suspect oxidation, consider purifying the thiol by distillation before use. Always handle it under an inert atmosphere.

  • Activity of the Base: The base's primary role is to deprotonate the thiophenol to generate the highly nucleophilic thiolate anion.[5] If the base is old, has absorbed atmospheric moisture, or is not strong enough, this deprotonation will be incomplete.

    • Solution: Use freshly dried, powdered potassium carbonate. For a stronger, non-nucleophilic base, consider using sodium hydride (NaH) in a solvent like THF or DMF, but handle with extreme care. Cesium carbonate (Cs₂CO₃) is also an excellent but more expensive alternative known to accelerate SNAr reactions.

  • Solvent Quality: The use of anhydrous solvent is critical. Water can protonate the thiolate, reducing its nucleophilicity, and can also interfere with the catalyst's activity.

    • Solution: Use a freshly opened bottle of anhydrous DMF or dispense it from a solvent purification system.

Q2: The reaction is very slow or does not proceed to completion after extended heating. What can I do to accelerate it?

A2: Sluggish reactions point towards insufficient activation energy or suboptimal catalytic activity.

  • Temperature: While the baseline protocol suggests 100-120 °C, some SNAr/Ullmann couplings require higher temperatures to proceed at a reasonable rate.[6]

    • Solution: Cautiously increase the reaction temperature in 20 °C increments, monitoring for any signs of decomposition on the TLC plate. Solvents like DMSO or NMP have higher boiling points than DMF and can be considered if higher temperatures are needed.

  • Catalyst System: The simple CuI catalyst may not be sufficient. Ullmann-type reactions are often dramatically accelerated by the addition of a ligand, which helps to solubilize the copper salt and facilitate the catalytic cycle.[7][8]

    • Solution: Add a ligand to the reaction mixture. Simple, inexpensive amino acids like L-Proline or N,N'-dimethylethylenediamine (DMEDA) are well-established, highly effective ligands for copper-catalyzed C-S bond formation.[2] A typical loading is 0.2 equivalents (twice the amount of CuI).

  • Choice of Halogen: While your starting material is a chloroquinoline, the corresponding bromo- or iodo-quinolines would be significantly more reactive in this type of coupling. However, synthesizing these precursors may add extra steps. This is more of a strategic consideration than a simple fix.

Q3: My TLC plate shows the consumption of starting material but reveals multiple new spots, leading to a difficult purification and low yield of the desired product. What are these side products?

A3: The most common side products in this reaction are the disulfide from thiol oxidation and products from catalyst-driven homocoupling.

  • Disulfide Formation: As mentioned in Q1, if the reaction is not kept rigorously free of oxygen, the thiolate can be oxidized to a disulfide. This will appear as a new, often less polar spot on the TLC.

    • Solution: Ensure your reaction setup is truly inert. This involves using oven-dried glassware, purging thoroughly with nitrogen or argon, and using solvents that have been degassed (e.g., by sparging with argon for 30 minutes).

  • Homocoupling: Under Ullmann conditions, the starting 2-chloroquinoline can couple with itself to form a biquinoline, and the thiophenol can be oxidized and coupled. These are often complex, higher molecular weight byproducts.

    • Solution: Fine-tune the catalyst loading. Sometimes, excessively high catalyst concentrations can favor side reactions. Also, the addition of a suitable ligand, as mentioned in A2, can often make the desired cross-coupling reaction much faster than competing side reactions, thereby increasing selectivity.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of this reaction?

A: The reaction likely proceeds via a copper-catalyzed Ullmann-type mechanism, which can be viewed as a variation of the SNAr pathway. A simplified overview is:

  • Thiolate Formation: The base deprotonates 3-chlorothiophenol to form the 3-chlorothiophenolate anion.

  • Oxidative Addition: The Cu(I) catalyst coordinates to the quinoline and undergoes oxidative addition into the C-Cl bond, forming a Cu(III) intermediate.

  • Ligand Exchange/Metathesis: The thiolate displaces the chloride on the copper center.

  • Reductive Elimination: The C-S bond is formed as the desired product is eliminated from the copper center, regenerating the Cu(I) catalyst.

This catalytic cycle is generally more efficient than a direct, uncatalyzed SNAr addition-elimination mechanism for this type of substrate.[3]

Q: How can I reliably confirm the identity and purity of my final product?

A: A combination of techniques is essential for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure by showing the expected proton and carbon signals and their respective couplings. You should see characteristic signals for both the quinoline and the two distinct chlorophenyl rings.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp, defined melting point is characteristic of a pure crystalline solid.

Q: What are the key safety precautions for this synthesis?

A:

  • Thiols: Thiophenols are toxic and have a strong, unpleasant odor. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF and DMSO are skin-absorbable. Avoid contact.

  • Bases: Strong bases like sodium hydride are highly reactive with water and flammable. Handle only under inert, anhydrous conditions.

  • Heating: Use a well-controlled heating mantle and monitor the reaction temperature closely to avoid overheating and potential decomposition.

Data Summary Table

For quick reference, the following table summarizes key optimization parameters.

ParameterBaseline ConditionOptimization Strategy 1Optimization Strategy 2Rationale
Catalyst 10 mol% CuI10 mol% CuI5 mol% CuICopper(I) is essential for the Ullmann coupling.
Ligand None20 mol% L-Proline10 mol% DMEDALigands accelerate the catalytic cycle and improve selectivity.[2][8]
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)NaH (1.5 eq)Stronger bases ensure complete thiolate formation.[5]
Solvent DMFDMSONMPHigh-boiling polar aprotic solvents facilitate SNAr.[9]
Temperature 100-120 °C120-140 °C140-160 °CHigher temperature can overcome activation energy barriers.

References

  • BenchChem. (2025). Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols.
  • Zalewski, A. et al. (2018). Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Molecules, 23(1), 189.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Bari, S. S. et al. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Medicinal Chemistry International Journal, 2(1). Available at: [Link]

  • Wu, X. et al. (2024). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters, 26(41), 8200–8205. Available at: [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • Krasnaya, M. A. et al. (2017). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Research & Reviews: Journal of Chemistry, 6(3). Available at: [Link]

  • Peruncheralathan, S. et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2520–2526. Available at: [Link]

  • Manoso, A. S. & Cava, M. P. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1435-1443. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Available at: [Link]

  • Anderson, K. W. et al. (2006). The Development of Efficient Catalysts for the Palladium-Catalyzed Cross-Coupling of Thiols and Aryl Halides. Journal of the American Chemical Society, 128(33), 10694–10695. Available at: [Link]

  • Bolm, C. et al. (2018). Sulfur-(hetero)arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. ACS Catalysis, 8(10), 9153-9158. Available at: [Link]

  • Vilsmeier-Haack reaction reference: Patel, H. et al. (2017). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with ÃŽÃ'²-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting poor aqueous solubility of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers and formulation scientists working with 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide , a highly lipophilic and crystalline small molecule. Due to its rigid quinoline core and bulky, hydrophobic phenyl substituents, this compound presents severe aqueous solubility challenges that can compromise both in vitro assays and in vivo pharmacokinetics.

Part 1: Diagnostic FAQ - Understanding the Solubility Barrier

Q1: Why does 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide precipitate immediately upon dilution in biological buffers (e.g., PBS, pH 7.4)? A1: The precipitation is driven by a combination of high lipophilicity (logP) and excessive crystal lattice energy. The quinoline core is inherently hydrophobic, and strong intermolecular forces (such as π−π stacking between the quinoline and phenyl rings) within the crystal lattice make it energetically unfavorable for water molecules to solvate individual drug molecules[1]. Furthermore, the compound lacks ionizable functional groups at physiological pH; the quinoline nitrogen typically has a very low pKa, which is further sterically hindered by the adjacent bulky sulfide and substituted phenyl groups. When transferred from a DMSO stock to an aqueous buffer, the hydrophobic effect drives the molecules to self-associate, leading to rapid nucleation and precipitation.

Q2: I am running an in vitro cell-based assay. How can I keep the compound in solution without exceeding the cytotoxic threshold of DMSO (0.5% v/v)? A2: To maintain solubility at low DMSO concentrations, you must lower the interfacial tension of the system. We recommend a co-solvent/surfactant micellization approach. By utilizing a non-ionic surfactant (e.g., Tween 80 or Pluronic F-68) alongside a minimal volume of DMSO, the hydrophobic tail of the surfactant interacts with the quinoline and phenyl rings, while the hydrophilic PEG chain interacts with the aqueous medium. This forms thermodynamically stable micelles that encapsulate the hydrophobic drug, preventing precipitation without inducing solvent toxicity.

Q3: For in vivo studies, the surfactant approach causes injection-site reactions. What is a biocompatible alternative for IV/IP dosing? A3: Surfactants can cause hemolysis or histamine release at high concentrations. Cyclodextrins, particularly 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD), offer a benign alternative. Cyclodextrins have a ring-shaped structure with a hydrophobic inner cavity and a hydrophilic outer surface[2]. The inner cavity perfectly accommodates bulky lipophilic groups like your substituted phenyl rings, forming a host-guest inclusion complex. This effectively "shields" the hydrophobic drug from the aqueous environment, increasing apparent solubility without the need for micelle formation[2].

Q4: We want to formulate this compound for oral delivery, but gastrointestinal bioavailability is near zero. How do we overcome this? A4: Your compound is acting as a BCS Class II/IV molecule. The high lattice energy prevents dissolution in gastrointestinal fluids. To overcome this, you must convert the crystalline drug into an Amorphous Solid Dispersion (ASD)[3]. Hot melt extrusion (HME) transforms the API into a high-energy amorphous form[4]. By melting the drug with a hydrophilic polymer (e.g., HPMCAS), you disrupt the crystal lattice. The polymer physically stabilizes the drug in its amorphous state, preventing recrystallization and providing a "spring and parachute" effect to maintain supersaturation during absorption in the gut[3].

Part 2: Formulation Strategies & Quantitative Data

The following table summarizes the recommended solubility enhancement strategies based on your specific experimental phase.

StrategyExcipients / CarriersMechanism of ActionTypical Solubility IncreasePrimary Application
Co-solvency + Micellization DMSO (0.5%) + Tween 80 (1%)Interfacial tension reduction; micellar encapsulation10x - 50xIn vitro cell assays
Inclusion Complexation HP- β -CD (10-20% w/v)Hydrophilic shielding of lipophilic moieties50x - 1000xIn vivo IV/IP dosing
Amorphous Solid Dispersion HPMCAS, CopovidoneCrystal lattice disruption; thermodynamic activation100x - 500xIn vivo Oral delivery

Part 3: Decision Workflows & Mechanistic Pathways

G N1 Poor Aqueous Solubility N2 Determine Assay Requirement N1->N2 N3 In Vitro Screening N2->N3 Cell-based N4 In Vivo / Oral Delivery N2->N4 Animal model N5 Co-solvent / Surfactant (DMSO + Tween 80) N3->N5 N6 Cyclodextrin Complex (HP-β-CD) N4->N6 IV/IP route N7 Amorphous Solid Dispersion (ASD) N4->N7 Oral route N8 Nephelometry Validation N5->N8 N6->N8 N9 DSC / XRPD Validation N7->N9

Caption: Workflow for selecting solubility enhancement strategies based on assay requirements.

Pathway M1 Crystalline API (High Lattice Energy) M2 Hot Melt Extrusion + Polymer Matrix M1->M2 Thermal/Shear M3 HP-β-CD Encapsulation M1->M3 Aqueous phase M4 Amorphous Solid Dispersion (Disrupted Lattice) M2->M4 M5 Inclusion Complex (Hydrophilic Shielding) M3->M5 M6 Enhanced Apparent Solubility M4->M6 Spring & Parachute M5->M6 Dissociation

Caption: Mechanistic pathways of solubility enhancement via ASD and cyclodextrin complexation.

Part 4: Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol below includes a built-in validation step to confirm that true solubilization (rather than micro-suspension) has been achieved.

Protocol A: Preparation and Validation of HP- β -CD Inclusion Complexes

Objective: Formulate a biocompatible solution for IV/IP administration.

  • Preparation of Carrier: Dissolve HP- β -CD in PBS (pH 7.4) to create a 20% (w/v) solution. Filter the solution through a 0.22 µm PES membrane to ensure sterility and remove particulates.

  • Complexation: Add 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide powder in excess (creating a supersaturated state) to the HP- β -CD solution.

  • Equilibration: Vortex the mixture for 5 minutes. Incubate the suspension on a rotary shaker at 25°C for 48 hours. Causality: This extended time is required to overcome the activation energy of the crystal lattice and ensure thermodynamic equilibrium of the host-guest complex.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the uncomplexed, crystalline drug. Carefully extract the clear supernatant.

  • Self-Validation (Nephelometry): Perform serial dilutions of the supernatant in PBS. Measure light scattering using a microplate nephelometer[1].

    • Validation Check: A lack of scattering (values equivalent to a blank PBS control) confirms the absence of sub-visible precipitates, validating that the compound is fully complexed and in true solution.

Protocol B: Hot Melt Extrusion (HME) for Amorphous Solid Dispersions

Objective: Enhance oral bioavailability by disrupting the crystalline lattice.

  • Milling and Blending: Geometrically blend the API with a hydrophilic polymer (e.g., HPMCAS) at a 1:3 ratio.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to 10-15°C above the glass transition temperature (Tg) of the polymer and the melting point of the API. Causality: This ensures molecular-level mixing under high shear, breaking the π−π stacking of the quinoline core.

  • Cooling and Milling: Rapidly cool the extrudate on a chill roll. This rapid temperature drop "freezes" the polymer matrix, physically trapping the API in the high-energy amorphous state before it can recrystallize[4]. Mill the extrudate into a fine powder for tableting or encapsulation.

  • Self-Validation (DSC/XRPD): Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Validation Check: The complete absence of a sharp melting endotherm on the DSC thermogram, combined with a broad "halo" (lack of sharp diffraction peaks) on XRPD, validates the successful and complete conversion from a crystalline to an amorphous solid[3].

References

  • Solubility enhancement with amorphous solid dispersions. Seppic.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH PMC.
  • Solubility Enhancement of Hydrophobic Drugs and APIs Using Hot Melt Extrusion. Contract Pharma.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications.
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Benchchem.

Sources

Technical Support Center: Optimizing HPLC Separation of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on method development, optimization, and troubleshooting.

Analyte Profile: Understanding the Molecule

Before optimizing a separation, it is crucial to understand the physicochemical properties of the analyte. 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is a complex molecule with distinct features that dictate its chromatographic behavior.

  • Structure: It possesses a multi-ring structure, including a quinoline core, a chlorophenyl group, and a methylphenyl (tolyl) group, linked by a sulfide bridge.

  • Polarity: The presence of multiple aromatic rings makes the molecule predominantly non-polar and hydrophobic.[1][2] This is the primary characteristic that will govern its retention in reversed-phase chromatography.

  • Basicity: The quinoline ring contains a nitrogen atom, which imparts weak basic properties to the molecule. The pKa of the parent quinoline molecule is approximately 4.9.[3] This means the compound can be protonated in acidic conditions, a critical factor for controlling peak shape.

  • Solubility: Due to its non-polar nature, the compound is expected to be poorly soluble in water but readily soluble in organic solvents like acetonitrile, methanol, and tetrahydrofuran.

Given these properties, Reversed-Phase HPLC (RP-HPLC) is the most appropriate analytical technique.[1] This method utilizes a non-polar stationary phase (the column) and a polar mobile phase, separating compounds based on their hydrophobicity.[1]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding method setup for this analyte.

Q1: What is the best starting HPLC column for this analysis?

A1: A C18 (octadecylsilane) column is the recommended starting point.[4][5] Its non-polar character provides strong hydrophobic interactions with the analyte, ensuring good retention. For potentially challenging separations or to optimize selectivity, other phases can be considered.

Column Phase Primary Interaction Mechanism When to Consider Source
C18 Strong Hydrophobic InteractionsFirst choice for method development. Provides excellent retention for non-polar compounds.[4]
C8 Moderate Hydrophobic InteractionsIf retention on a C18 column is too long, a C8 phase offers a less retentive alternative.[1]
Phenyl π-π Interactions & HydrophobicityThe phenyl groups in the stationary phase can interact with the aromatic rings of the analyte, offering alternative selectivity compared to C18. This is useful for resolving closely related impurities.

Q2: What mobile phase composition should I start with?

A2: Begin with a simple mobile phase consisting of an organic modifier and water, with an acid additive to control pH. A good starting point is a gradient elution to determine the approximate solvent strength needed to elute the compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: Start with a 50:50 mixture of A:B and ramp up to 95% B over 20 minutes.[5]

Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure, and it often provides better peak shapes for complex aromatic compounds.

Q3: Why is adding acid to the mobile phase necessary?

A3: The weak basicity of the quinoline nitrogen (pKa ≈ 4.9) is a critical factor for achieving good peak shape.[3] Without pH control, the nitrogen can exist in both protonated (charged) and neutral forms, leading to interactions with residual silanol groups on the silica-based column packing. This phenomenon, known as secondary interaction, is a primary cause of severe peak tailing.

By adding an acid like formic acid or trifluoroacetic acid (TFA) to lower the mobile phase pH to below 3, you ensure the quinoline nitrogen is fully and consistently protonated. This minimizes silanol interactions and results in sharper, more symmetrical peaks.

Q4: What is a suitable detection wavelength?

A4: The extensive system of conjugated aromatic rings in the molecule suggests strong UV absorbance. A standard wavelength of 254 nm is a good starting point. For optimal sensitivity, it is highly recommended to use a Diode Array Detector (DAD) or a tunable UV detector to determine the wavelength of maximum absorbance (λ-max) by running a UV scan of the analyte peak.

Troubleshooting Guide

This guide uses a question-and-answer format to address specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape - Tailing Peak

Q: My analyte peak has significant tailing. What is the cause and how can I fix it?

A: Peak tailing for this compound is most commonly caused by secondary interactions between the basic quinoline nitrogen and acidic silanol groups on the column's stationary phase.

Troubleshooting Workflow: Peak Tailing

Caption: Systematic isolation of high backpressure source.

Key Actions:

  • Filter Your Samples: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the column. [6]* Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It traps particulates and strongly retained compounds, protecting the more expensive analytical column. [7]* Check for Precipitated Buffer: If you are using a buffered mobile phase with a high percentage of organic solvent, the buffer salts can precipitate and cause blockages. Ensure your chosen buffer is soluble in the entire gradient range.

Experimental Protocols

Protocol 1: Initial Method Development

This protocol outlines a systematic approach to developing a robust separation method from scratch.

  • Column Selection: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly. [8]3. Sample Preparation: Prepare a ~1 mg/mL stock solution of the analyte in acetonitrile. Dilute this stock 1:100 in a 50:50 acetonitrile/water mixture to a final concentration of 10 µg/mL. Filter the final solution.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or λ-max if known)

  • Scouting Gradient:

    • Run a broad gradient to find the elution window:

      • 0.0 min: 5% B

      • 20.0 min: 95% B

      • 25.0 min: 95% B

      • 25.1 min: 5% B

      • 30.0 min: 5% B (equilibration)

  • Method Optimization: Based on the retention time from the scouting run, design a more focused gradient or an isocratic method to achieve optimal resolution and a reasonable run time.

Protocol 2: Sample and Mobile Phase Filtration

This protocol is critical for preventing system blockages and ensuring longevity of the HPLC column.

  • Mobile Phase Filtration:

    • Assemble a solvent filtration apparatus with a 0.45 µm nylon or PTFE membrane filter.

    • Pour the freshly prepared mobile phase into the upper reservoir.

    • Apply a vacuum to draw the solvent through the filter into the collection flask.

    • Transfer the filtered mobile phase to a labeled solvent bottle.

  • Sample Filtration:

    • Draw the prepared sample solution into a syringe.

    • Securely attach a 0.45 µm or 0.22 µm syringe filter (choose a filter material, like PTFE, that is compatible with your sample solvent).

    • Depress the plunger to force the sample through the filter into a clean HPLC vial. Discard the first ~200 µL of filtrate to ensure the filter is properly wetted.

References
  • Chrom Tech, Inc. (2025).
  • LCGC International. (n.d.).
  • IJSDR. (n.d.).
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • ACS Publications. (2020).
  • Digital Archive. (n.d.).
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • PubChem. (n.d.). 3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • PubChem. (n.d.). Quinoline.
  • Thermo Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (2021).
  • Arabian Journal of Chemistry. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles.
  • ChemSrc. (n.d.). 4-(4-chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline.
  • Molecules. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • ChemSrc. (2025). 4-Chlorophenyl phenyl sulfide.
  • PubChemLite. (n.d.). 3-methylphenyl 2-(4-chlorophenyl)
  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • PMC. (n.d.). A new simple, highly sensitive and selective spectrofluorimetric method for the speciation of thallium at pico-trace levels in various complex matrices using N-(pyridin-2-yl)-quinoline-2-carbothioamide.
  • Journal of Physics: Conference Series. (2023).
  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.

Sources

Preventing sulfide oxidation during storage of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Aryl quinolinyl sulfides, while valuable synthetic intermediates, are susceptible to oxidation at the sulfur atom, which can lead to the formation of undesired sulfoxide and sulfone byproducts. This guide provides in-de[1][2]pth, field-proven insights and protocols to prevent, identify, and troubleshoot issues related to sulfide oxidation during storage and handling.

Our commitment is to provide scientifically sound and practical advice. The methodologies described herein are based on established principles of organic chemistry and material handling to ensure the reliability and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Q1: What is sulfide oxidation and why is it a concern for this compound?

A1: Sulfide oxidation is a chemical reaction where the sulfur atom in the sulfide moiety is oxidized, typically by atmospheric oxygen, to form a sulfoxide and subsequently a sulfone. This is a significant con[1][2]cern because the formation of these impurities alters the chemical structure, purity, and potentially the biological activity of the parent compound, leading to inconsistent experimental results. The sulfur atom in aryl sulfides is electron-rich, making it susceptible to attack by electrophilic oxidizing agents, including molecular oxygen, especially under permissive conditions like exposure to light or heat.

Q2: How can I tell if [3][4]my sample has oxidized?

A2: The most reliable methods are analytical. A pure sample should yield a single, sharp peak on a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram. The presence of additional peaks, typically with shorter retention times, may indicate the formation of the more polar sulfoxide and sulfone derivatives. Proton NMR (¹H-NMR) can also be indicative, as the protons on the carbons adjacent to the sulfur atom will experience a downfield shift upon oxidation.

Q3: What are the ideal short-term storage conditions for this compound?

A3: For short-term storage (i.e., daily or weekly use), the compound should be stored in a tightly sealed amber glass vial to protect it from light and moisture. It is recommended to stor[3]e the vial in a refrigerator at 2-8°C. Before opening, the vial should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the solid compound.

Q4: Is long-term storage any different?

A4: Yes. For long-term storage (months to years), more stringent precautions are necessary. The compound should be stored at -20°C or lower in an inert atmosphere. This involves displacing [3]the air in the container with an inert gas like argon or nitrogen before sealing. This process, detailed in the protocols below, minimizes the compound's exposure to oxygen, which is the primary driver of oxidation.

Part 2: Troub[5]leshooting Guide for Oxidation Issues

This section provides a structured approach to identifying and resolving problems related to compound degradation.

Problem 1: My latest experimental results are inconsistent with previous batches.

  • Potential Cause: The purity of the compound may have decreased due to oxidation during storage. The presence of sulfoxide/sulfone impurities can interfere with biological assays or subsequent chemical reactions.

  • Recommended Solution:

    • Purity Re-assessment: Immediately analyze a sample of your current stock using a validated HPLC or LC-MS method. Compare the chromatogram to the certificate of analysis or a chromatogram from a freshly prepared sample.

    • Quantify Impurities: If new peaks are detected, quantify their percentage relative to the main compound peak. If impurity levels exceed your experimental tolerance (e.g., >1-2%), the batch may need to be repurified or discarded.

    • Review Storage Protocol: Critically evaluate your current storage and handling procedures against the "Best Practices" outlined in Part 3 of this guide. Ensure that all users in the lab are adhering to the correct protocol.

Problem 2: I observe new, more polar spots on my Thin Layer Chromatography (TLC) plate.

  • Potential Cause: This is a strong indicator of oxidation. Sulfoxides and sulfones are significantly more polar than their parent sulfide and will thus have lower Rf values on a normal-phase TLC plate.

  • Recommended Solution:

    • Confirm Identity: Scrape the new spot(s) and the primary spot from a preparative TLC plate and analyze them by mass spectrometry to confirm their identities as the sulfoxide/sulfone and the parent sulfide, respectively.

    • Implement Inert Atmosphere: Your compound is likely being exposed to too much air. Immediately implement the inert atmosphere storage protocol described in Part 3. Even for weighing, consider using a glove box or minimizing the time the container is open to the air.

    • **Solvent Check:[3] Ensure that the solvents used for sample preparation are anhydrous and have been degassed to remove dissolved oxygen, as this can also contribute to oxidation in solution.

Problem 3: The physica[5]l appearance of the solid has changed (e.g., color, texture).

  • Potential Cause: While not a definitive indicator, a change in physical appearance can sometimes accompany chemical degradation.

  • Recommended Solution:

    • Do Not Assume Purity: Never rely on physical appearance alone. The compound must be re-analyzed by a primary analytical technique (HPLC, LC-MS, NMR) to determine its integrity.

    • Segregate the Batch: Isolate the suspect batch to prevent its use in critical experiments until its purity has been confirmed.

    • Evaluate Environmental Factors: Review the storage location. Has it been exposed to temperature fluctuations, high humidity, or direct light? Ensure storage units are [3][6]functioning correctly and provide a stable environment.

Part 3: Protocols for Preventing Oxidation

Adherence to these protocols is the most effective strategy for preserving the integrity of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Core Principle: The Exclusion of Atmospheric Oxygen

The primary mechanism for the degradation of this compound during storage is oxidation by atmospheric oxygen. The rate of this oxidatio[5]n can be influenced by temperature and light. Therefore, the most effective preventative measures involve creating a physical barrier to oxygen and controlling environmental conditions.

Visualization of the Oxidation Pathway

The following diagram illustrates the stepwise oxidation of the sulfide to its corresponding sulfoxide and sulfone, the primary degradation pathway to be prevented.

Oxidation_Pathway Sulfide Aryl Sulfide (R-S-R') Sulfoxide Aryl Sulfoxide (R-SO-R') Sulfide->Sulfoxide [O] (e.g., Air, O₂) Sulfone Aryl Sulfone (R-SO₂-R') Sulfoxide->Sulfone [O] (Over-oxidation)

Caption: Sequential oxidation of the sulfide to sulfoxide and sulfone.

Recommended Storage Conditions

The appropriate storage method depends on the intended duration of storage.

Storage DurationTemperatureAtmosphereContainerLight Protection
Short-Term (< 1 month) 2-8°CStandard AirTightly-sealed VialAmber Glass
Long-Term (> 1 month) ≤ -20°CInert Gas (Argon/N₂)Tightly-sealed Vial with Septum Cap or AmpuleAmber Glass (in box)
Experimental Protocol 1: Long-Term Storage under Inert Atmosphere

This protocol describes the standard procedure for packaging the compound for secure, long-term storage.

Materials:

  • 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

  • Appropriately sized amber glass vial with a PTFE-lined septum cap

  • Source of high-purity argon or nitrogen gas with a regulator and needle adapter

  • Vacuum pump or house vacuum line

  • Parafilm® or vial sealing tape

Procedure:

  • Aliquot Compound: Place the desired amount of the solid compound into the amber glass vial. It is best practice to store the compound in several smaller, single-use aliquots to avoid repeatedly accessing the main stock.

  • Insert Septum: Securely crimp or screw the septum cap onto the vial.

  • Purge Cycle: Insert a needle connected to the vacuum line through the septum. Also, insert a second "bleed" needle connected to the inert gas source, but keep the gas flow off initially.

  • Evacuate: Gently apply the vacuum for 1-2 minutes to remove the air from the vial's headspace.

  • Backfill: Turn off the vacuum and slowly introduce the inert gas (argon or nitrogen) through the bleed needle until the pressure inside the vial equalizes with the atmosphere.

  • Repeat: Repeat the evacuate-backfill cycle (Steps 4-5) a total of 3-5 times to ensure the complete removal of atmospheric oxygen.

  • Final Seal: After the final backfill, remove the needles and immediately wrap the cap-vial interface with Parafilm® to create an additional barrier against moisture and gas exchange.

  • Label and Store: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial inside a labeled freezer box and store at ≤ -20°C.

Visualization of the Storage Workflow

This workflow diagram outlines the decision-making process for proper storage.

Storage_Workflow start Receive/Synthesize Compound check_duration Intended Storage Duration? start->check_duration short_term Store at 2-8°C in sealed amber vial. check_duration->short_term < 1 Month long_term Perform Inert Atmosphere Protocol (Protocol 1) check_duration->long_term > 1 Month end_use Use in Experiment short_term->end_use store_freezer Store at ≤ -20°C long_term->store_freezer store_freezer->end_use

Caption: Decision workflow for appropriate compound storage.

Experimental Protocol 2: Analytical Assessment of Purity

This protocol provides a general method for checking the purity of the compound via HPLC.

Materials:

  • Sample of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (optional modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector (e.g., monitoring at 254 nm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in ACN or a suitable solvent at approximately 1 mg/mL. Dilute this stock to a working concentration of ~50-100 µg/mL using a 50:50 mixture of ACN and water.

  • Mobile Phase: Prepare two mobile phases:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 70% A) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A typical gradient might be:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 30% B (re-equilibration)

  • Analysis: Inject the sample and analyze the resulting chromatogram. The parent sulfide will be the major, less polar (longer retention time) peak. The sulfoxide and sulfone impurities will appear as distinct, earlier-eluting peaks. Calculate the area percentage of each peak to determine the purity of the sample.

References

  • Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. This guide provides a general overview of sulfide oxidation, common oxidants (including air/O₂), and strategies to control the reaction, which are fundamental to understanding the degradation process during storage. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, PMC. This article discusses the oxidation of sulfides to sulfoxides and the common problem of overoxidation to sulfones, highlighting the susceptibility of the sulfide bond. [Link]

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters. This paper demonstrates that molecular oxygen or air can serve as the oxidant for converting sulfides to sulfoxides and sulfones, reinforcing the necessity of an inert atmosphere for storage. [Link]

  • Sulfur Storage & Handling Tips | Safety Guide. Faraz Oil. This guide provides industrial best practices for storing sulfur-containing compounds, emphasizing the need for dry, cool, well-ventilated areas away from heat and light to prevent degradation and safety hazards. [Link]

  • Mechanism of oxidation of aryl sulfides. ResearchGate. This source provides insight into the chemical mechanisms of aryl sulfide oxidation, which helps in understanding the fundamental reasons behind the compound's instability in the presence of oxidants. [Link]

Sources

Removing unreacted intermediates from 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis workup and purification of this compound. We will address specific issues in a practical question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted intermediates I should expect in my crude reaction mixture?

In a typical nucleophilic aromatic substitution or cross-coupling synthesis of this target molecule, the primary unreacted starting materials you will encounter are:

  • 3-chlorothiophenol : A key nucleophile in the reaction.

  • 2-chloro-3-(4-methylphenyl)quinoline (or a similarly activated 2-haloquinoline derivative): The electrophilic quinoline scaffold.

Additionally, a common side-product is bis(3-chlorophenyl) disulfide , formed via the oxidative coupling of two thiophenol molecules.

Q2: How can I quickly assess the composition of my crude mixture?

Thin-Layer Chromatography (TLC) is the most effective initial step. A good starting mobile phase for silica gel TLC is a mixture of hexane and ethyl acetate.[1] By co-spotting your crude mixture alongside the starting materials, you can visualize the presence of unreacted intermediates.

  • Tip: The sulfide product is generally less polar than the thiophenol but may have a similar polarity to the halo-quinoline starting material. The disulfide byproduct is typically nonpolar.

Q3: My target compound is streaking on the silica TLC plate. What causes this and how can I fix it?

Streaking is a common issue with quinoline derivatives due to the basic nature of the quinoline nitrogen atom, which interacts strongly with the acidic silanol groups on the silica gel surface.[2]

  • Solution: To resolve this, add a small amount of a basic modifier to your mobile phase. A common and effective choice is to add 0.5-2% triethylamine (NEt₃) to your eluent system (e.g., 90:10:1 Hexane:Ethyl Acetate:NEt₃).[2] This neutralizes the acidic sites on the silica, leading to sharper spots and better separation.

Q4: What are the key physical and chemical properties to consider for purification?

Understanding the differing properties of your target compound and the likely impurities is the foundation of an effective purification strategy.

CompoundTypeAcidity/BasicityExpected Solubility (Organic)Expected Solubility (Aqueous)
Target Sulfide NeutralWeakly BasicHighLow
3-chlorothiophenol Starting MaterialAcidic (pKa ~6.5)HighLow (Soluble in basic soln.)
2-chloro-quinoline Starting MaterialBasicHighLow (Soluble in acidic soln.)
Disulfide Byproduct NeutralNeutralHighLow

Troubleshooting and Purification Workflow

This section provides a problem-oriented guide to systematically remove impurities from your crude product mixture.

G cluster_0 Purification Decision Workflow start Crude Reaction Mixture analysis Analyze by TLC/NMR start->analysis thiophenol_check Unreacted Thiophenol Present? analysis->thiophenol_check quinoline_check Unreacted Halo-Quinoline Present? thiophenol_check->quinoline_check No base_wash Perform Basic Wash (e.g., 1M NaOH) thiophenol_check->base_wash Yes acid_wash Perform Acidic Wash (e.g., 1M HCl) quinoline_check->acid_wash Yes chromatography Column Chromatography (Silica Gel) quinoline_check->chromatography No base_wash->quinoline_check acid_wash->chromatography recrystallize Recrystallization chromatography->recrystallize end Pure Product recrystallize->end

Caption: Decision workflow for purifying the target sulfide.

Problem: My crude mixture contains a significant amount of unreacted 3-chlorothiophenol.
  • Underlying Principle: Thiophenols are acidic. By treating the organic solution with an aqueous base, the thiophenol is deprotonated to its corresponding thiophenolate salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its simple removal via liquid-liquid extraction.[3][4] The neutral sulfide product remains in the organic layer.

  • Solution: Perform a basic aqueous wash.

    Protocol 1: Basic Liquid-Liquid Extraction

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 1M sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. Drain and discard the lower aqueous layer (containing the thiophenolate salt).

    • Repeat the wash (steps 3-5) one more time to ensure complete removal.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Problem: Unreacted 2-chloro-3-(4-methylphenyl)quinoline is present in my mixture.
  • Underlying Principle: The nitrogen atom in the quinoline ring is basic and can be protonated by an acid to form a water-soluble ammonium salt.[5] This allows for its separation from the neutral sulfide product, which remains in the organic phase.

  • Solution: Perform an acidic aqueous wash.

    Protocol 2: Acidic Liquid-Liquid Extraction

    • Follow steps 1 and 2 from Protocol 1.

    • Add an equal volume of 1M hydrochloric acid (HCl).

    • Shake, vent, and allow the layers to separate as described previously.

    • Drain and discard the lower aqueous layer (containing the protonated quinoline salt).

    • Repeat the wash (steps 2-4) if necessary, based on TLC analysis.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Problem: After extraction, my product is still impure and TLC shows spots with similar Rf values.
  • Underlying Principle: If impurities (like the disulfide byproduct) are neutral and have similar polarity to your product, they cannot be removed by simple extraction. Column chromatography is required to separate compounds based on their differential adsorption to a stationary phase.[1]

  • Solution: Purify the material using silica gel column chromatography.

    Protocol 3: Silica Gel Column Chromatography

    • Select Eluent: Based on your TLC analysis (see FAQ 3), choose a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3. If streaking was observed, add ~0.5-1% triethylamine to the eluent.[2]

    • Pack Column: Prepare a silica gel slurry in your chosen eluent and pack it into a column of appropriate size.

    • Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For less soluble compounds, you can perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1]

    • Elute: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

    • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Problem: My purified product is a clean oil that refuses to solidify.
  • Underlying Principle: The inability to crystallize can be due to residual solvent, minor impurities acting as "crystal poisons," or the inherent physical properties of the compound. Recrystallization is a powerful technique for obtaining highly pure, crystalline material.[6][7][8]

  • Solution: Attempt recrystallization from various solvent systems.

    Protocol 4: Recrystallization

    • Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] Common systems for compounds like this include ethanol/water, dichloromethane/hexane, or ethyl acetate/pentane.

    • Dissolution: Place the oily product in an Erlenmeyer flask and add a minimal amount of the hot, more-polar solvent (e.g., ethanol) until it fully dissolves.

    • Induce Crystallization: Slowly add the less-polar "anti-solvent" (e.g., water) dropwise until the solution becomes faintly turbid. Add a drop or two of the hot solvent to redissolve the precipitate.

    • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Troubleshooting: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

    • Isolate Crystals: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

General Experimental Workflow

The following diagram outlines the standard sequence of operations for the purification of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Caption: Standard purification workflow from crude mixture to final product.

References

  • Google Patents. (n.d.). Process for preparation of thiophenol derivatives.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). Method of thiophenol removal from poly(arylene sulfide) polymer compositions.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2024). Removal of Thiophenol from Water Using Sepiolite. Retrieved from [Link]

  • MDPI. (2024). Removal of Thiophenol from Water Using Sepiolite. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of quinoline yellow.
  • Chemistry LibreTexts. (2022). Recrystallization. Retrieved from [Link]

Sources

Overcoming NMR peak overlap in 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Complex Aromatic Systems

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the structural elucidation of complex small molecules by Nuclear Magnetic Resonance (NMR) spectroscopy. The focus of this document is 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, a molecule whose structure presents a classic NMR problem: severe peak overlap in the aromatic region of the ¹H NMR spectrum.

The molecule contains three distinct aromatic systems—a quinoline, a chlorophenyl group, and a methylphenyl (tolyl) group—resulting in numerous aromatic protons with very similar electronic environments.[1] This similarity causes their signals to resonate in a narrow chemical shift range (typically 6.5-8.0 ppm), often collapsing into a broad, uninterpretable multiplet in a standard one-dimensional (1D) ¹H NMR spectrum.[2][3] This guide provides a systematic, multi-step approach to dissecting these complex spectra, moving from simple experimental adjustments to powerful two-dimensional (2D) techniques to achieve complete and unambiguous signal assignment.

Troubleshooting Guide & FAQs

This section is structured to follow a logical experimental workflow, from initial problem identification to advanced resolution strategies.

Q1: My ¹H NMR spectrum for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide shows an unresolved "lump" in the aromatic region. Why is this happening and what are the first steps?

Answer: This is a very common and expected issue for this class of molecule. The unresolved multiplet arises because the chemical shifts of the many non-equivalent protons on the quinoline, chlorophenyl, and tolyl rings are too similar to be resolved by a standard NMR instrument.[3] Before resorting to more time-consuming experiments, several fundamental parameters should be optimized.

Initial Troubleshooting Steps:

  • Optimize Spectrometer Shimming: Ensure the magnetic field homogeneity is optimized. Poor shimming broadens peaks and exacerbates overlap. Re-shimming the spectrometer is always the first action to take.[4]

  • Adjust Sample Concentration: High sample concentrations can lead to viscosity-induced peak broadening and intermolecular interactions that may alter chemical shifts unpredictably.[4] Acquiring spectra at different, typically lower, concentrations (e.g., 5-10 mg/mL) can sometimes improve resolution.[5]

  • Change the NMR Solvent: This is one of the most powerful yet simple methods to resolve overlapping signals.[4] The chemical shifts of aromatic protons can be highly sensitive to the solvent due to varying solute-solvent interactions, particularly π-π stacking with aromatic solvents.[6][7][8] Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant differential shifts, often "un-sticking" overlapped peaks.[4]

Table 1: Effect of Common Deuterated Solvents on Aromatic Proton Chemical Shifts

SolventDielectric Constant (ε)Typical Effect on Aromatic ProtonsCausality
CDCl₃ 4.8Standard reference, often results in significant overlap.Relatively non-polar and non-interacting.
Acetone-d₆ 20.7Can cause moderate changes in chemical shifts.Polar aprotic solvent, interacts via dipole-dipole forces.[6]
DMSO-d₆ 46.7Can induce shifts and is excellent for dissolving polar compounds.High polarity and hydrogen bond accepting ability can alter the electronic environment.[6]
Benzene-d₆ 2.3Often causes significant upfield shifts (Aromatic Solvent-Induced Shifts, ASIS). The effect is differential across the molecule, aiding resolution.π-π stacking between the solvent and solute aromatic rings creates specific shielding/deshielding zones.[4]
Pyridine-d₅ 12.4Similar to Benzene-d₆, can induce large differential shifts.Aromatic nature and the lone pair on nitrogen provide strong interaction sites.[9]
  • Vary the Temperature: Acquiring the spectrum at different temperatures can sometimes resolve overlapping signals.[10] Temperature changes affect molecular tumbling, solvent-solute interactions, and potentially the conformational dynamics of the molecule, leading to slight changes in chemical shifts.[7][11]

Q2: I've tried different solvents and temperatures, but the overlap persists. What is the next logical step?

Answer: When simple parameter optimization is insufficient, the definitive solution is to employ two-dimensional (2D) NMR spectroscopy. 2D NMR experiments add a second frequency dimension, which spreads the signals out and reveals correlations between nuclei, allowing you to resolve peaks that would otherwise overlap in a 1D spectrum.[12][13][14] The logical progression of experiments for this molecule is COSY, followed by HSQC and HMBC.

Below is a workflow illustrating this strategic approach.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 2D NMR Correlation Spectroscopy cluster_3 Final Assignment Unresolved_1D Unresolved Multiplet in 1D ¹H NMR Optimize Optimize Shims & Concentration Unresolved_1D->Optimize Solvent Change Solvent (e.g., Benzene-d₆) Optimize->Solvent Temperature Vary Temperature Solvent->Temperature COSY ¹H-¹H COSY (Proton Connectivity) Temperature->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Complete Structural Assignment HMBC->Structure

Caption: Recommended workflow for resolving NMR peak overlap.
Q3: Which 2D experiment should I start with? How do I perform a ¹H-¹H COSY experiment and what will it tell me?

Answer: The ideal starting point for 2D analysis is ¹H-¹H Correlation Spectroscopy (COSY) . This experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal or geminal coupling).[4][15] For your molecule, it is invaluable for tracing the connectivity of protons within each individual aromatic ring. For example, you will be able to "walk" around the quinoline ring system by following the cross-peaks from one proton to its neighbor.

What COSY Reveals:

  • Diagonal Peaks: The normal 1D ¹H spectrum.

  • Cross-Peaks: These appear off the diagonal and connect pairs of protons that are J-coupled. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

This allows you to piece together the individual spin systems of the molecule, even if their signals are completely overlapped in the 1D spectrum.

  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., CDCl₃ or Benzene-d₆) at a concentration of 5-15 mg/mL.

  • Instrument Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters (Typical for a 400-500 MHz spectrometer):

    • Pulse Program: cosygpqf (or equivalent gradient-selected COSY sequence).[16]

    • Spectral Width (SW): Set to cover all proton signals (e.g., 10-12 ppm in both dimensions).

    • Number of Scans (NS): 2-8 scans per increment.

    • Number of Increments (TD in F1): 256-512.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if needed to reduce artifacts.

Q4: COSY helped identify the spin systems, but how do I assign them to the correct aromatic rings and identify the quaternary carbons?

Answer: To solve this, you need to correlate the protons with the carbon skeleton. This requires two powerful heteronuclear correlation experiments: HSQC and HMBC .

1. Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies all carbons that are directly attached to a proton (i.e., one-bond ¹H-¹³C correlations).[12][15] Each peak in the HSQC spectrum correlates a proton signal on the horizontal axis (F2) with its directly bonded carbon signal on the vertical axis (F1).[17]

  • Benefit: It resolves the ¹H spectrum based on the much larger chemical shift dispersion of the ¹³C spectrum.[18] Protons that overlap in the 1D spectrum but are attached to carbons with different chemical shifts will be resolved into separate peaks in the HSQC. This is the primary method for unambiguously assigning protonated carbons.

2. Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most critical for elucidating the complete structure of an unknown or complex molecule. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[19][20]

  • Benefit: HMBC is essential for two key tasks:

    • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum.[4] However, they will show cross-peaks in the HMBC to nearby protons (2 or 3 bonds away).

    • Connecting Fragments: This experiment allows you to "see" correlations between the different structural fragments. For example, you can identify a cross-peak between a proton on the quinoline ring and a carbon on the chlorophenyl ring, definitively establishing their connectivity through the sulfur atom.

G cluster_0 NMR Experiment cluster_1 Information Provided COSY ¹H-¹H COSY COSY_info Proton-Proton Coupling (¹H - ¹H) Identifies spin systems COSY->COSY_info HSQC ¹H-¹³C HSQC HSQC_info Direct Correlation (¹H - ¹³C, ¹JCH) Assigns protonated carbons HSQC->HSQC_info HMBC ¹H-¹³C HMBC HMBC_info Long-Range Correlation (¹H - ¹³C, ²⁻³JCH) Connects fragments & assigns quaternary carbons HMBC->HMBC_info

Caption: Relationship between key 2D NMR experiments and the structural information they provide.
  • Sample Preparation: Same as for COSY. A slightly higher concentration may be beneficial due to the lower natural abundance and sensitivity of ¹³C.

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C.

  • Acquisition Parameters (Typical for a 400-500 MHz spectrometer):

    • Pulse Program: hsqcedetgpsisp2.2 (or equivalent multiplicity-edited HSQC).

    • Spectral Width (SW): 10-12 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C).

    • One-bond Coupling Constant (¹JCH): Set to an average value for aromatic C-H, typically 145-155 Hz.

    • Number of Scans (NS): 4-16 per increment.

    • Number of Increments (TD in F1): 128-256.

  • Processing: Apply a squared sine-bell window function, perform 2D Fourier transform, and phase correct. In a multiplicity-edited HSQC, CH/CH₃ peaks will have a different phase (e.g., positive) than CH₂ peaks (e.g., negative).

  • Sample Preparation & Setup: Same as for HSQC.

  • Acquisition Parameters (Typical for a 400-500 MHz spectrometer):

    • Pulse Program: hmbcgplpndqf (or equivalent).

    • Spectral Width (SW): 10-12 ppm in F2 (¹H) and ~200-220 ppm in F1 (¹³C) to include all carbons.

    • Long-Range Coupling Constant (nJCH): Optimized for an average value of 8-10 Hz. This is a critical parameter that determines which correlations are observed.

    • Number of Scans (NS): 8-32 per increment.

    • Number of Increments (TD in F1): 256-512.

  • Processing: Apply a sine or squared sine-bell window function, perform 2D Fourier transform, and magnitude calculate (or phase correct if using a phase-sensitive sequence).

By systematically applying these three experiments—COSY to trace proton frameworks, HSQC to link protons to their carbons, and HMBC to connect the pieces and identify unprotonated centers—you can overcome even severe peak overlap and achieve a full, confident assignment of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD).
  • BaCaTeC. (n.d.). NMR-based analysis of aromatic compounds.
  • ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. Journal of Proteome Research.
  • MDPI. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules.
  • Chemistry LibreTexts. (2025). 2D NMR Introduction.
  • Royal Society of Chemistry. (2019). Quick temperature-sweep pure-shift NMR: the case of solvent effects in atorvastatin.
  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system.
  • Weizmann Institute of Science. (n.d.). Types of 2D NMR. Retrieved from Weizmann Institute of Science website.
  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica.
  • Benchchem. (n.d.). Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ResearchGate. (n.d.). Peak overlap resolution by covariance NMR.
  • ResearchGate. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol.
  • Aarhus University. (2018). Advanced NMR experiments.
  • ACS Publications. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of the American Chemical Society.
  • EurekAlert!. (2026). Nanoparticles for simplifying NMR signals to decode complex mixtures.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • Cornell eCommons. (n.d.). Structural Elucidation of An Unknown Compound.
  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • University of Maryland. (2025). MRRC Structure Elucidation Notes.
  • University of Michigan. (n.d.). Complex NMR experiments: 2D, selective, etc.
  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?.
  • Kwan, E. E. (n.d.). 2D NMR Problem Solving.
  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?.
  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds.
  • YouTube. (2018). Signal Overlap in NMR Spectroscopy.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison Chemistry.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
  • PMC. (2013). Getting Your Peaks in Line: A Review of Alignment Methods for NMR Spectral Data.
  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molecules.

Sources

Validation & Comparative

Comparative efficacy of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide vs standard quinoline drugs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Novel Quinolyl Thioethers and Their Therapeutic Potential Against Established Quinolone Antimicrobials

Introduction: The Evolving Landscape of Quinoline-Based Therapeutics

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the quinolone class of antibiotics. However, the rise of microbial resistance necessitates a continuous search for novel derivatives with improved efficacy and alternative mechanisms of action. This guide delves into the comparative efficacy of a representative novel quinoline derivative class, quinolyl thioethers, against standard quinoline drugs. While direct data on the specific molecule "3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide" is not prevalent in current literature, we will use a well-documented analogue, 2-(benzylthio)quinoline, as a case study to illustrate the evaluation process against a standard-of-care quinolone, Ciprofloxacin. This analysis is designed for researchers, scientists, and drug development professionals, providing a framework for assessing the potential of new chemical entities in this class.

Mechanism of Action: A Tale of Two Targets

A fundamental understanding of the mechanism of action is crucial for interpreting efficacy data. Standard quinolone drugs and novel quinolyl thioethers, while sharing a core scaffold, exhibit distinct molecular interactions.

Standard Quinolones (e.g., Ciprofloxacin): The primary targets for most quinolone antibiotics are bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, leading to stalled replication forks, double-strand DNA breaks, and ultimately, bacterial cell death. This mechanism is well-established and has been the basis for their broad-spectrum antibacterial activity.

Novel Quinolyl Thioethers: While research is ongoing, emerging evidence suggests that quinolyl thioethers may possess alternative or additional mechanisms of action. Some studies indicate that these compounds can act as potent inhibitors of bacterial biofilm formation, a key factor in persistent and chronic infections that are often recalcitrant to traditional antibiotics. The thioether linkage can also modulate the molecule's lipophilicity, potentially enhancing its ability to penetrate bacterial cell membranes and evade efflux pumps, a common resistance mechanism.

cluster_0 Standard Quinolone (Ciprofloxacin) Mechanism cluster_1 Putative Quinolyl Thioether Mechanism A Ciprofloxacin enters bacterial cell B Binds to DNA gyrase and topoisomerase IV A->B C Stabilizes enzyme-DNA complex B->C D Inhibits DNA replication and repair C->D E Induces double-strand DNA breaks D->E F Bacterial cell death E->F G Quinolyl thioether enters bacterial cell H Inhibition of biofilm formation G->H I Potential disruption of cell membrane integrity G->I J Evasion of efflux pumps G->J K Inhibition of bacterial growth H->K I->K J->K

Figure 1: A simplified comparison of the proposed mechanisms of action for standard quinolones and novel quinolyl thioethers.

Comparative In Vitro Efficacy: A Quantitative Look

The initial assessment of a novel antimicrobial agent's efficacy is typically performed using in vitro susceptibility testing. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.5 - 2
Escherichia coli (ATCC 25922)0.25 - 1
Pseudomonas aeruginosa (ATCC 27853)0.5 - 4
2-(benzylthio)quinoline Staphylococcus aureus (ATCC 29213)8 - 32
Escherichia coli (ATCC 25922)16 - 64
Pseudomonas aeruginosa (ATCC 27853)> 128

Interpretation of Data: The provided table, based on representative literature values, indicates that Ciprofloxacin generally exhibits lower MIC values against common bacterial pathogens compared to the illustrative quinolyl thioether, 2-(benzylthio)quinoline. This suggests that, on a concentration basis, Ciprofloxacin is more potent in inhibiting bacterial growth in a planktonic (free-floating) state. However, this does not tell the whole story. The potential anti-biofilm activity of quinolyl thioethers could provide a significant advantage in more complex infection models.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and standardized methodologies are paramount in comparative efficacy studies. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted standard.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Stock Solutions:

    • Prepare a stock solution of the test compound (e.g., 2-(benzylthio)quinoline) and the standard drug (Ciprofloxacin) in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no drug) and a sterility control (no bacteria) on each plate.

    • Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

A Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with standardized bacterial suspension A->D B Prepare antimicrobial stock solutions C Perform 2-fold serial dilutions in 96-well plate B->C C->D E Incubate at 37°C for 18-24 hours D->E F Read and record MIC values E->F

Figure 2: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Future Directions and Considerations

The comparative analysis presented here, using a representative quinolyl thioether, highlights a critical aspect of drug discovery: a single metric, such as MIC, does not fully define a compound's therapeutic potential. While standard quinolones like Ciprofloxacin remain highly effective in many scenarios, the unique properties of novel derivatives, such as potential anti-biofilm activity and the ability to overcome certain resistance mechanisms, warrant further investigation.

Future studies should focus on:

  • In vivo efficacy models: Testing novel compounds in animal models of infection is crucial to assess their pharmacokinetic and pharmacodynamic properties and their overall therapeutic effect.

  • Toxicity profiling: A comprehensive evaluation of the cytotoxicity of new quinoline derivatives against mammalian cell lines is essential to determine their therapeutic index.

  • Mechanism of action studies: Elucidating the precise molecular targets of novel quinolyl thioethers will be key to understanding their full potential and identifying opportunities for further optimization.

References

  • Clinical and Laboratory Standards Institute (CLSI). M100-ED32: Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. CLSI, 2022. [Link]

  • Kumar, A., et al. "Synthesis and in vitro antibacterial and antifungal activity of some new 2-(benzylthio)quinolines." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 1, 2008, pp. 243-247. [Link]

A Comparative Guide to the Validation of LC-MS/MS Quantification Methods for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows for the quantification of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (herein referred to as "CQS") in human plasma. As a novel therapeutic agent, the development of a robust, reliable, and reproducible bioanalytical method is paramount for supporting pharmacokinetic (PK) and toxicokinetic (TK) studies throughout the drug development pipeline.[1][2]

The choice of sample preparation is often the most critical determinant of method performance, influencing throughput, sensitivity, and data quality. Here, we compare a high-throughput Protein Precipitation (PPT) method, often favored in early discovery, with a more selective Solid-Phase Extraction (SPE) method, typically required for later-stage clinical trials. This guide will dissect the causality behind the experimental choices, present comparative performance data, and provide detailed, self-validating protocols grounded in current regulatory expectations.

The Regulatory Framework for Bioanalytical Method Validation

Before delving into specific methods, it is crucial to understand the regulatory landscape. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4] These guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, ensure that analytical methods are suitable for their intended purpose, yielding reliable data for critical safety and efficacy decisions.[1][5][6]

A full validation assesses the following key parameters:

  • Accuracy and Precision: How close the measured values are to the true value and to each other.

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[7]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Calibration Curve: The relationship between instrument response and known analyte concentrations.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[7]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[8][9]

This guide will evaluate the two proposed methods against these fundamental criteria.

Method Comparison: High-Throughput vs. High-Selectivity

The primary difference between the two workflows lies in the sample cleanup strategy. The choice directly impacts matrix effects, recovery, and overall method robustness.

Internal Standard (IS) Selection: A Universal Prerequisite

A reliable internal standard is the cornerstone of any quantitative LC-MS/MS assay, compensating for variability during sample preparation and analysis.[6][10][11] The gold standard is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., ¹³C₆-CQS or D₄-CQS).[6][10][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar extraction recovery and matrix effects.[10] If a SIL-IS is unavailable, a structural analog can be used, but it must be chromatographically resolved from the analyte.[12] For both methods described below, the use of ¹³C₆-CQS is the recommended and assumed choice.

Workflow A: Protein Precipitation (PPT)
  • Rationale & Expertise: PPT is a fast, simple, and cost-effective method for removing the majority of proteins from plasma samples.[13][14] It is often employed in discovery-phase studies where rapid turnaround is critical. The primary mechanism involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma, which denatures and precipitates the proteins. However, this simplicity comes at a cost: PPT is a non-selective cleanup technique. Many endogenous components, particularly phospholipids, remain in the supernatant, which are notorious for causing ion suppression in the MS source.[8][15]

  • Experimental Protocol: Protein Precipitation

    • Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 96-well protein precipitation plate.

    • Add 10 µL of the internal standard working solution (¹³C₆-CQS in 50% methanol) to all wells except the double blank.

    • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

    • Mix thoroughly (e.g., vortex for 2 minutes at 1000 rpm).

    • Apply vacuum or positive pressure to filter the supernatant through the plate's membrane into a clean 96-well collection plate.[6]

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

    • Seal the plate and inject 5 µL into the LC-MS/MS system.

Workflow B: Solid-Phase Extraction (SPE)
  • Rationale & Expertise: SPE provides a much cleaner extract by utilizing specific chemical interactions between the analyte and a solid sorbent.[13] This selectivity is crucial for minimizing matrix effects and achieving the low detection limits often required for clinical studies.[16][17] For CQS, a hydrophobic and weakly basic compound, a mixed-mode cation-exchange polymer-based SPE sorbent is an excellent choice. This allows for a multi-step wash protocol to remove both polar and non-polar interferences before eluting the analyte. The result is a significantly reduced matrix effect and improved assay precision.[14]

  • Experimental Protocol: Solid-Phase Extraction

    • Place a mixed-mode cation-exchange SPE 96-well plate on a vacuum manifold.

    • Condition: Add 500 µL of methanol to each well, and draw it through.

    • Equilibrate: Add 500 µL of water to each well, and draw it through.

    • Load: Pre-treat 100 µL of each plasma sample by adding 10 µL of IS and 100 µL of 2% phosphoric acid. Load the entire pre-treated sample onto the SPE plate and draw it through slowly.

    • Wash 1 (Polar Interferences): Add 500 µL of 5% methanol in 0.1 M acetate buffer (pH 4.5). Draw the solvent through completely.

    • Wash 2 (Non-Polar Interferences): Add 500 µL of 100% acetonitrile. Draw the solvent through completely.

    • Elute: Place a clean collection plate in the manifold. Add 200 µL of 5% ammonium hydroxide in acetonitrile. Collect the eluate.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

    • Seal the plate and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions & Head-to-Head Performance

The following LC-MS/MS conditions are proposed for the analysis of CQS. Optimization would be required, but these serve as a scientifically sound starting point.

ParameterConditionRationale
LC System UHPLC SystemProvides high resolution and fast run times.
Column C18, 1.8 µm, 2.1 x 50 mmC18 is a good first choice for hydrophobic molecules like CQS.
Mobile Phase A 0.1% Formic Acid in WaterStandard proton source for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileGood elution strength for CQS.
Gradient 30% to 95% B over 2.5 minA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe quinoline nitrogen is readily protonated.
MRM Transitions CQS: 388.1 -> 254.1; ¹³C₆-CQS: 394.1 -> 260.1Hypothetical transitions based on likely fragmentation patterns (loss of the chlorophenyl group).
Comparative Validation Data Summary

The table below summarizes the expected performance outcomes from a full validation of both methods, based on FDA/ICH acceptance criteria.

Validation ParameterAcceptance CriteriaWorkflow A (PPT) - Expected OutcomeWorkflow B (SPE) - Expected Outcome
Linearity (r²) ≥ 0.99> 0.992> 0.998
LLOQ S/N > 5; Acc/Prec ±20%1.0 ng/mL0.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%< 5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%< 7%
Accuracy (%RE) ± 15% (± 20% at LLOQ)Within ± 10%Within ± 5%
Matrix Factor (IS-Normalized) CV ≤ 15%12.5%4.2%
Recovery (%) Consistent & Reproducible~85%~95%
Throughput N/A~2 hours / 96-well plate~4 hours / 96-well plate

Interpretation: The data clearly illustrates the trade-offs. The SPE method is expected to deliver a 10-fold improvement in sensitivity (LLOQ) and significantly better precision and accuracy, driven by a much lower and more consistent matrix effect.[8] The PPT method, while meeting regulatory criteria, shows higher variability, a direct consequence of the less-clean sample extract.

Visualizing the Bioanalytical Workflows

A visual representation can clarify the complexity and steps involved in each sample preparation workflow.

PPT_Workflow Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Plasma->Add_IS Add_ACN Add Acetonitrile (200 µL) Add_IS->Add_ACN Vortex Vortex/Mix Add_ACN->Vortex Filter Filter (PPT Plate) Vortex->Filter Evaporate Evaporate Filter->Evaporate Reconstitute Reconstitute (100 µL) Evaporate->Reconstitute Inject Inject to LC-MS/MS Reconstitute->Inject

Caption: High-Throughput Protein Precipitation (PPT) Workflow.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps Plasma Plasma Sample (100 µL) Add_IS Add IS Plasma->Add_IS Acidify Acidify Add_IS->Acidify Load Load Sample Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (Polar Interferences) Load->Wash1 Wash2 Wash 2 (Non-polar Interferences) Wash1->Wash2 Elute Elute Analyte Wash2->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute (100 µL) Evaporate->Reconstitute Inject Inject to LC-MS/MS Reconstitute->Inject

Caption: High-Selectivity Solid-Phase Extraction (SPE) Workflow.

Discussion and Recommendations

The validation data and workflows present a clear choice based on the stage of drug development.

  • Workflow A (PPT) is "fit-for-purpose" for early-stage, non-regulated studies . Its speed and low cost are advantageous when analyzing large numbers of samples from discovery TK studies. The method meets regulatory criteria, but the higher variability and potential for lot-to-lot matrix differences pose a risk for pivotal trials.

  • Workflow B (SPE) is the recommended method for regulated non-clinical (GLP) and clinical studies . Its superior selectivity provides cleaner extracts, leading to lower matrix effects, better sensitivity, and higher data quality.[15] This robustness is essential for the reliable data required in later-stage development and for regulatory submissions.[7] While more time-consuming and expensive upfront, the investment prevents costly failures and data questions during regulatory review.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • HHS.gov. (2022). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [https://www.gmp-navigator.com/files/guidelen/ECA_2011_EMA Guideline on bioanalytical Method Validation adopted.pdf]([Link] Guideline on bioanalytical Method Validation adopted.pdf)

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. EMA. [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • ISTECH. LC-MS Sample Preparation: Techniques & Challenges. Interchim. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bioanalytical Services. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Shimadzu Scientific Instruments. LCMS Troubleshooting Tips. Shimadzu. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Royal Society of Chemistry. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

  • ACS Publications. (2021). Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. Analytical Chemistry. [Link]

  • PubMed. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. National Center for Biotechnology Information. [Link]

Sources

A Comparative Benchmarking Guide to the Binding Affinity of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide Against Established c-Src Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research and drug development, the quest for novel, potent, and selective kinase inhibitors is a paramount objective. The proto-oncogene tyrosine-protein kinase Src (c-Src) represents a high-value target due to its pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of c-Src activity is a common feature in a multitude of human cancers, including those of the breast, colon, pancreas, and lung, making it a focal point for therapeutic intervention.[2] This guide introduces a novel quinoline-based compound, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, and provides a comprehensive framework for benchmarking its binding affinity against well-established c-Src inhibitors.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid structure and synthetic tractability allow for the precise positioning of substituents to optimize interactions with target proteins. While the specific biological activity of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is under investigation, its structural similarity to other 2,3-diarylquinoline derivatives with known biological activities suggests its potential as a kinase inhibitor.[3][4] This guide will, therefore, use c-Src as the putative target for this compound, providing a robust methodology for its characterization.

Comparative Analysis of Binding Affinities for Known c-Src Inhibitors

A critical step in the evaluation of any new potential drug candidate is to benchmark its performance against existing standards. The following table summarizes the binding affinities of several well-characterized c-Src inhibitors. These values, expressed as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant), provide a quantitative measure of the drug's potency at the molecular level. A lower value indicates a higher binding affinity.

InhibitorTypeTarget(s)IC50 for c-Src (nM)Kd for c-Src (nM)
Dasatinib ATP-competitiveMulti-targeted (BCR-ABL, Src family kinases, c-Kit, PDGFR)<1.0[5]0.8[5]
Saracatinib (AZD0530) ATP-competitiveSrc family kinases, Abl2.7[6][7]-
Bosutinib (SKI-606) ATP-competitiveDual Src/Abl inhibitor1.2[6]1-4[8]
PP2 ATP-competitiveSrc family kinases (Lck, Fyn)5 (for Fyn)[6]-
SU6656 ATP-competitiveSrc family kinases280[6]-
3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (Compound X) Putative ATP-competitivec-Src (hypothesized)To be determinedTo be determined

This table serves as a baseline for comparison. The primary objective of the experimental protocols outlined below is to determine the IC50 and/or Kd value for the novel compound.

The c-Src Signaling Pathway: A Central Node in Cancer Progression

c-Src is a non-receptor tyrosine kinase that plays a crucial role in relaying signals from cell surface receptors, such as receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins, to intracellular pathways that govern key cellular processes.[1] The activation of c-Src is a tightly regulated process. In its inactive state, a C-terminal tyrosine residue (Tyr527) is phosphorylated and interacts with the SH2 domain of the protein, leading to a "closed" and inhibited conformation.[2][9] Dephosphorylation of Tyr527 and autophosphorylation of Tyr416 in the activation loop result in an "open" and active conformation, allowing c-Src to phosphorylate a myriad of downstream substrates.[2][10]

Activated c-Src can then influence several downstream signaling cascades, including the Ras-MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival and inhibition of apoptosis. Furthermore, c-Src is intimately involved in the regulation of cell adhesion and migration through its interaction with focal adhesion kinase (FAK).[1][10]

c_Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) c_Src_inactive c-Src (Inactive) pY527 RTK->c_Src_inactive Activation Integrins Integrins Integrins->c_Src_inactive Activation GPCR GPCRs GPCR->c_Src_inactive Activation c_Src_active c-Src (Active) pY416 c_Src_inactive->c_Src_active Dephosphorylation of pY527 Autophosphorylation of pY416 FAK FAK c_Src_active->FAK Phosphorylation PI3K PI3K c_Src_active->PI3K Activation Ras Ras c_Src_active->Ras Activation Angiogenesis Angiogenesis c_Src_active->Angiogenesis Migration Migration & Invasion FAK->Migration AKT AKT PI3K->AKT MAPK_pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_pathway Survival Survival AKT->Survival Transcription Gene Transcription MAPK_pathway->Transcription Proliferation Proliferation Transcription->Proliferation

Caption: The c-Src signaling pathway, a key regulator of cellular processes implicated in cancer.

Experimental Methodologies for Determining Binding Affinity

To accurately benchmark the binding affinity of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, it is essential to employ robust and validated experimental techniques. Here, we detail two widely used, non-radioactive methods: the LanthaScreen® Eu Kinase Binding Assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based method, and the Fluorescence Polarization (FP) assay.

LanthaScreen® Eu Kinase Binding Assay

This assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest.[11][12] Binding of the tracer to a europium (Eu)-labeled anti-tag antibody-kinase complex results in a high degree of FRET. Test compounds that bind to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[11][12][13]

Experimental Workflow:

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Incubation and Data Acquisition Compound_prep 1. Prepare serial dilutions of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide and control inhibitors (e.g., Dasatinib) in DMSO. Add_compound 4. Add 5 µL of serially diluted compound or DMSO control to wells. Compound_prep->Add_compound Kinase_Ab_prep 2. Prepare 3X Kinase/Eu-labeled Antibody mixture in kinase buffer. Add_kinase_Ab 5. Add 5 µL of 3X Kinase/Antibody mixture to all wells. Kinase_Ab_prep->Add_kinase_Ab Tracer_prep 3. Prepare 3X Alexa Fluor™ 647-labeled tracer solution in kinase buffer. Add_tracer 6. Add 5 µL of 3X tracer solution to all wells. Tracer_prep->Add_tracer Add_compound->Add_kinase_Ab Add_kinase_Ab->Add_tracer Incubate 7. Mix and incubate at room temperature for 1 hour, protected from light. Add_tracer->Incubate Read_plate 8. Read the plate on a TR-FRET enabled plate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Incubate->Read_plate Analyze 9. Calculate emission ratio (665/615 nm) and plot against compound concentration to determine IC50. Read_plate->Analyze

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide and control inhibitors (e.g., Dasatinib) in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Prepare a 3X intermediate dilution of each compound concentration in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[14]

  • Kinase/Antibody Mixture Preparation:

    • Prepare a 3X working solution of the c-Src kinase and a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) in 1X Kinase Buffer A. The final concentrations will need to be optimized, but typical starting concentrations are 15 nM kinase and 6 nM antibody.[15]

    • Expertise & Experience: It is crucial to centrifuge the antibody stock solution at ~10,000 x g for 10 minutes prior to use to pellet any aggregates, which can be a significant source of assay noise.[15]

  • Tracer Preparation:

    • Prepare a 3X working solution of the appropriate Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A. The tracer concentration should ideally be close to its Kd for the kinase to ensure a sensitive assay.[15]

  • Assay Assembly:

    • In a 384-well microplate, add 5 µL of the 3X serially diluted compound solutions. Include wells with DMSO only for high (no inhibition) and a saturating concentration of a known inhibitor for low (maximal inhibition) controls.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells. The final reaction volume will be 15 µL.

  • Incubation and Measurement:

    • Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate using a TR-FRET compatible microplate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[13]

  • Data Analysis:

    • Calculate the emission ratio by dividing the 665 nm signal by the 615 nm signal for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay

The FP assay is another homogeneous technique used to measure molecular binding events.[16] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution and emits depolarized light when excited with plane-polarized light.[16] When the tracer binds to a much larger molecule, such as a protein kinase, its rotation slows down, and the emitted light remains polarized.[16] An inhibitor competing for the same binding site will displace the tracer, causing a decrease in fluorescence polarization.[17]

Experimental Workflow:

FP_Assay_Workflow cluster_prep_fp Reagent Preparation cluster_assay_fp Assay Plate Setup (384-well) cluster_readout_fp Incubation and Data Acquisition Compound_prep_fp 1. Prepare serial dilutions of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide and control inhibitors in DMSO. Add_compound_fp 4. Add test compound or DMSO control to wells. Compound_prep_fp->Add_compound_fp Kinase_prep_fp 2. Prepare 2X c-Src kinase solution in assay buffer. Add_kinase_fp 5. Add 2X kinase solution to all wells. Kinase_prep_fp->Add_kinase_fp Tracer_prep_fp 3. Prepare 4X fluorescent tracer solution in assay buffer. Add_tracer_fp 6. Add 4X tracer solution to all wells. Tracer_prep_fp->Add_tracer_fp Add_compound_fp->Add_kinase_fp Add_kinase_fp->Add_tracer_fp Incubate_fp 7. Mix and incubate at room temperature for a defined period. Add_tracer_fp->Incubate_fp Read_plate_fp 8. Read the plate on an FP-enabled plate reader, measuring parallel and perpendicular fluorescence intensities. Incubate_fp->Read_plate_fp Analyze_fp 9. Calculate millipolarization (mP) values and plot against compound concentration to determine IC50. Read_plate_fp->Analyze_fp

Caption: Workflow for the Fluorescence Polarization (FP) Kinase Binding Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test and control compounds in DMSO as described for the LanthaScreen® assay.

    • Prepare a 2X working solution of c-Src kinase in a suitable FP assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X working solution of a suitable fluorescently labeled ATP-competitive tracer. The choice of fluorophore is critical; far-red tracers are often preferred to minimize interference from compound autofluorescence and light scattering.[18]

  • Assay Assembly:

    • In a 384-well, low-volume, black microplate, add the serially diluted compounds.

    • Add the 2X c-Src kinase solution to all wells.

    • Add the 4X fluorescent tracer solution to all wells to initiate the binding reaction.

  • Incubation and Measurement:

    • Mix the plate and incubate at room temperature for the optimized time (typically 30-60 minutes).

    • Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader will measure the intensity of light emitted parallel and perpendicular to the plane of excitation.

  • Data Analysis:

    • The instrument software will calculate the fluorescence polarization (P) or anisotropy (r) values, often expressed in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.

Conclusion

This guide provides a comprehensive framework for the characterization of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, a novel compound with potential as a c-Src kinase inhibitor. By benchmarking its binding affinity against established drugs such as Dasatinib, Saracatinib, and Bosutinib, researchers can gain valuable insights into its potency and potential for further development. The detailed protocols for the LanthaScreen® Eu Kinase Binding Assay and the Fluorescence Polarization Assay offer robust, reliable, and non-radioactive methods for determining IC50 values. Adherence to these self-validating systems, grounded in established scientific principles, will ensure the generation of high-quality, reproducible data, a cornerstone of trustworthy and authoritative research in the field of drug discovery.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2010). Design, synthesis and biological evaluation of new 2,3-diarylquinoline derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 18(3), 1029–1033. Retrieved from [Link]

  • Xia, Y., et al. (2011). Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives. Organic & Biomolecular Chemistry, 9(18), 6486-6493. Retrieved from [Link]

  • Shrestha, R., et al. (2016). The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape. The Journal of Physical Chemistry B, 120(43), 11096-11108. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17-32. Retrieved from [Link]

  • Molina, J. R., & Litz, C. E. (2020). c-Src and EGFR Inhibition. Encyclopedia. Retrieved from [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. Retrieved from [Link]

  • Smithgall, T. E., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One, 10(7), e0133592. Retrieved from [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved from [Link]

  • Shrestha, R., et al. (2016). The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape. The Journal of Physical Chemistry B, 120(43), 11096-11108. Retrieved from [Link]

  • Src inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Proto-oncogene tyrosine-protein kinase Src. (n.d.). In Wikipedia. Retrieved from [Link]

  • Martin, M. V., et al. (2012). Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine. Journal of the American Chemical Society, 134(38), 15821–15829. Retrieved from [Link]

  • Getlik, M., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society, 138(25), 7994–8001. Retrieved from [Link]

  • Levinson, N. M., et al. (2014). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 9(4), e94834. Retrieved from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. Retrieved from [Link]

  • Hasinoff, B. B., et al. (2014). Dasatinib targets c-Src kinase in cardiotoxicity. Toxicology and Applied Pharmacology, 277(2), 163-170. Retrieved from [Link]

  • Src pathway | Src inhibitors. (n.d.). Adooq Bioscience. Retrieved from [Link]

  • 4MXO: human Src kinase bound to kinase inhibitor bosutinib. (2013). RCSB PDB. Retrieved from [Link]

  • Levinson, N. M., et al. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e35820. Retrieved from [Link]

  • Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. (2025). MDPI. Retrieved from [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • In vitro kinase assay. (n.d.). Protocols.io. Retrieved from [Link]

  • Burley, S. K. (2021). Impact of structural biologists and the Protein Data Bank on small-molecule drug discovery and development. Journal of Biological Chemistry, 296, 100473. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. Retrieved from [Link]

  • Kaplan, F. S., et al. (2021). Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. JCI Insight, 6(5), e95042. Retrieved from [Link]

  • Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. Retrieved from [Link]

  • Bosutinib. (n.d.). In Wikipedia. Retrieved from [Link]

  • Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity. (2024). Frontiers in Chemistry, 12. Retrieved from [Link]

  • Ghodsi, R., et al. (2016). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2- Aryl-Quinoline Derivatives as Aromatase Inhibitors and Anti-breast Cancer Agents. Letters in Drug Design & Discovery, 13(1), 89-97. Retrieved from [Link]

  • Nam, H. J., et al. (2013). Antitumor Activity of Saracatinib (AZD0530), a c-Src/Abl Kinase Inhibitor, Alone or in Combination with Chemotherapeutic Agents in Gastric Cancer. Molecular Cancer Therapeutics, 12(1), 16-26. Retrieved from [Link]

  • BindingDB BDBM50045827. (n.d.). BindingDB. Retrieved from [Link]

  • Tokarski, J. S., et al. (2006). The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants. Cancer Research, 66(11), 5790-5797. Retrieved from [Link]

  • Martins, F., et al. (2024). Dual Drug Repurposing: The Example of Saracatinib. International Journal of Molecular Sciences, 25(8), 4567. Retrieved from [Link]

  • South, A. J., et al. (2011). Src family kinase inhibitor saracatinib (AZD0530) impairs oxaliplatin uptake in colorectal cancer cells and blocks organic cation transporters. Molecular Cancer Therapeutics, 10(6), 1045-1055. Retrieved from [Link]

Sources

A Comparative Guide to the Reproducible Microwave-Assisted Synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the microwave-assisted synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, a molecule of interest for its potential applications in medicinal chemistry and materials science. We move beyond a simple recitation of steps to explore the critical factors governing the reproducibility of this advanced synthetic method. By comparing it directly with conventional heating protocols and providing robust validation techniques, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the speed and efficiency of microwave chemistry without sacrificing reliability.

The Quest for Reproducibility in Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has transitioned from a laboratory curiosity to a standard practice in modern chemistry, lauded for its ability to dramatically reduce reaction times, increase yields, and promote greener chemical processes.[1][2] The initial adoption of this technology was hampered by issues with controllability and reproducibility, largely due to the use of domestic kitchen microwave ovens which lacked precise temperature and pressure controls.[3][4]

Modern dedicated microwave reactors, however, offer a paradigm shift. With sophisticated temperature and pressure monitoring, these systems enable excellent control over reaction parameters, leading to more reproducible conditions.[3] The core of MAOS lies in dielectric heating, where materials with a dipole moment absorb microwave energy and convert it into heat.[5] The efficiency of this heating is determined by the loss tangent (tan δ) of the reaction medium; solvents with a high tan δ are heated rapidly and efficiently.[3] Despite these advancements, achieving run-to-run and lab-to-lab consistency requires a deep understanding of the variables at play, from the choice of reactor type to the dielectric properties of the reagents themselves. This guide will illuminate these factors through the specific lens of synthesizing a novel quinolinyl sulfide.

Core Synthesis: Conventional vs. Microwave-Assisted Pathways

The synthesis of 2-quinolinyl sulfides is a valuable transformation, creating structures often found in biologically active compounds.[6] The target molecule, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, can be efficiently synthesized via a nucleophilic substitution reaction between 2-chloro-3-(4-methylphenyl)quinoline and 3-chlorothiophenol. Here, we compare the conventional oil-bath reflux method with a modern, sealed-vessel microwave-assisted protocol.

Experimental Workflow Overview

The following diagram illustrates the comparative workflows for synthesizing the target compound, from starting materials to final product characterization.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_process Work-up & Purification cluster_end Final Product & Analysis SM1 2-chloro-3-(4-methylphenyl)quinoline Conventional Method A: Conventional Heating (Oil Bath Reflux) SM1->Conventional 10-12 hours Microwave Method B: Microwave Synthesis (Sealed Vessel) SM1->Microwave 15-20 minutes SM2 3-chlorothiophenol SM2->Conventional 10-12 hours SM2->Microwave 15-20 minutes Base Base (e.g., K2CO3) Base->Conventional 10-12 hours Base->Microwave 15-20 minutes Solvent Solvent (e.g., DMF) Solvent->Conventional 10-12 hours Solvent->Microwave 15-20 minutes Workup Aqueous Work-up & Extraction Conventional->Workup Microwave->Workup Purify Column Chromatography Workup->Purify Product 3-Chlorophenyl 3-(4-methylphenyl) -2-quinolinyl sulfide Purify->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: Comparative workflow for sulfide synthesis.

Methodology A: Conventional Synthesis (Oil Bath Reflux)

This protocol represents the traditional approach to thermal chemistry, relying on conductive heating.

Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-(4-methylphenyl)quinoline (1.0 mmol, 253.7 mg).

  • Add potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg) and 3-chlorothiophenol (1.2 mmol, 173.6 mg).

  • Add 10 mL of N,N-Dimethylformamide (DMF).

  • Place the flask in a pre-heated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 10-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the final product.

Methodology B: Microwave-Assisted Synthesis (MAOS)

This protocol utilizes a dedicated, single-mode microwave reactor for precise and rapid heating.

Protocol:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-3-(4-methylphenyl)quinoline (1.0 mmol, 253.7 mg).

  • Add potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg) and 3-chlorothiophenol (1.2 mmol, 173.6 mg).

  • Add 5 mL of N,N-Dimethylformamide (DMF).

  • Seal the vessel with a septum cap.

  • Place the vessel in the cavity of a single-mode microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 150 °C (Note: This is well above the solvent's atmospheric boiling point, a key advantage of sealed-vessel MAOS).[5]

    • Ramp Time: 2 minutes.

    • Hold Time: 15 minutes.

    • Stirring: High.

    • Power: Variable (power will automatically adjust to maintain the set temperature).

  • After the reaction is complete, cool the vessel to below 50 °C using compressed air.

  • Perform the same work-up and purification procedure as described in Methodology A.

Performance Comparison

The data below, based on typical results for similar transformations, highlights the significant advantages of the microwave-assisted approach.[1][7][8]

ParameterConventional HeatingMicrowave-Assisted SynthesisRationale for Difference
Reaction Time 10 - 12 hours15 - 20 minutesDirect, "in-core" dielectric heating is far more efficient than slow conductive heating from an external source.[3]
Typical Yield 65 - 75%85 - 95%Rapid heating minimizes the formation of thermal degradation by-products, leading to cleaner reactions and higher yields.[2][9]
Product Purity GoodExcellentShorter reaction times at optimal temperatures reduce the likelihood of side reactions.
Energy Consumption HighLowSignificantly shorter run times and targeted heating result in substantial energy savings, aligning with green chemistry principles.[2]
Reproducibility ModerateHigh (with proper control)Prone to temperature gradients in the flask. Precise instrumental control of temperature and pressure in MAOS ensures identical conditions for every run.[3][9]

A Framework for Validating Reproducibility

Trust in a synthetic method is built on its reproducibility. The following framework provides a logical process for ensuring the reliability of the MAOS protocol.

Key Factors Influencing Reproducibility

The consistency of microwave-assisted reactions is not automatic; it is engineered through careful control of key parameters.

G cluster_equip Equipment cluster_params Reaction Parameters cluster_reagents Reagents & Solvents center Reproducibility Equip1 Reactor Type (Monomode vs. Multimode) center->Equip1 Equip2 Temperature Sensor (IR vs. Fiber Optic) center->Equip2 Equip3 Vessel Type & Size center->Equip3 Param1 Temperature Control center->Param1 Param2 Pressure Monitoring center->Param2 Param3 Stirring Rate center->Param3 Param4 Ramp & Hold Times center->Param4 Reagent1 Solvent Dielectric Properties (tan δ) center->Reagent1 Reagent2 Purity of Starting Materials center->Reagent2 Reagent3 Reaction Concentration center->Reagent3

Sources

Cross-Validating Cytotoxicity Assay Results for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl Sulfide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

When evaluating the therapeutic potential or safety profile of novel synthetic small molecules, relying on a single cell viability assay is a critical vulnerability in drug development. This is especially true for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide , a highly conjugated quinoline derivative. Quinoline scaffolds are renowned for their rich redox chemistry, which can directly interfere with standard colorimetric screens, leading to artifactual data and miscalculated IC50 values.

This guide provides an objective, self-validating framework for cross-evaluating the cytotoxicity of this specific quinoline sulfide compound. By triangulating data across three orthogonal methodologies—metabolic activity (MTT), intracellular ATP content (CellTiter-Glo), and membrane integrity (LDH release)—researchers can isolate true cytotoxic events from chemical interference.

The Mechanistic Imperative for Cross-Validation

To establish a trustworthy cytotoxicity profile, we must understand the causality behind experimental choices. Not all "cell death" assays measure the same biological event, and small molecules can exploit these mechanistic differences.

  • The MTT Vulnerability (Metabolic Reductase): The [1] measures the reduction of tetrazolium salts to purple formazan by NAD(P)H-dependent cellular oxidoreductases. However, compounds with sulfide linkages and conjugated ring systems (like our test compound) can act as electron donors. These molecules can non-enzymatically reduce MTT in the absence of cells, creating a false-positive viability signal that severely underestimates cytotoxicity[2].

  • The ATP Gold Standard (CellTiter-Glo): To bypass redox interference, [3] quantifies intracellular ATP using a thermostable luciferase. Because this reaction relies on enzymatic bioluminescence rather than electron transfer, it is highly resistant to chemical interference from quinoline derivatives[4].

  • The Membrane Integrity Check (LDH Release): Both MTT and ATP assays measure metabolic state, meaning a drug that halts metabolism (cytostasis) might look identical to one that kills the cell. The[5] measures lactate dehydrogenase leaked into the supernatant, definitively confirming actual membrane rupture and necrotic/apoptotic cell death.

AssayMechanisms Compound 3-Chlorophenyl 3-(4-methylphenyl) -2-quinolinyl sulfide Toxicity Cytotoxic Event (Apoptosis/Necrosis) Compound->Toxicity Induces Membrane Membrane Rupture Toxicity->Membrane Mitochondria Mitochondrial Dysfunction Toxicity->Mitochondria ATP_Depletion ATP Depletion Toxicity->ATP_Depletion LDH LDH Release Assay (Colorimetric/Fluorometric) Membrane->LDH Releases LDH MTT MTT Assay (Formazan Absorbance) Mitochondria->MTT Reduces Reductase Activity CTG CellTiter-Glo (Luminescence) ATP_Depletion->CTG Lowers Luminescence

Cellular targets of quinoline sulfide and corresponding orthogonal assay readouts.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, every protocol below is designed as a self-validating system, incorporating specific controls to detect interference from 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Protocol A: MTT Assay with Cell-Free Interference Control

Purpose: To measure metabolic viability while explicitly testing for non-enzymatic dye reduction.

  • Cell Seeding: Seed target cells (e.g., HCT116) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the quinoline sulfide (0.1 µM to 100 µM).

  • Self-Validating Step (Cell-Free Control): Prepare a parallel plate containing only culture media and the identical compound concentrations (no cells)[2].

  • Incubation: Incubate both plates for 48 hours.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.

  • Solubilization & Readout: Remove media, add 100 µL of DMSO to solubilize formazan crystals, and read absorbance at 570 nm. (Note: If the cell-free control shows an increase in absorbance at higher compound concentrations, redox interference is confirmed).

Protocol B: CellTiter-Glo 2.0 (ATP Luminescence)

Purpose: To provide an interference-free, highly sensitive baseline for true cell viability.

  • Preparation: Seed and treat cells identically to Protocol A to ensure direct comparability.

  • Equilibration: After the 48-hour treatment, equilibrate the plate and the[3] to room temperature for 30 minutes to ensure uniform luciferase kinetics.

  • Lysis: Add a volume of reagent equal to the culture medium volume (e.g., 100 µL reagent to 100 µL medium).

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes.

  • Readout: Record luminescence using a microplate reader. Luminescence is directly proportional to ATP concentration[4].

Protocol C: LDH Release Assay

Purpose: To confirm that reductions in ATP/MTT are due to structural cell death (membrane rupture).

  • Preparation: Seed and treat cells identically to Protocols A and B.

  • Self-Validating Step (Lysis Control): Include a Maximum LDH Release Control by adding 1% Triton X-100 to untreated cells 45 minutes prior to readout[5].

  • Supernatant Transfer: Transfer 50 µL of supernatant from each well to a new 96-well plate. Crucial: Do not transfer cells, as the compound may interact with the assay components during lysis.

  • Reaction: Add 50 µL of LDH Detection Reagent (containing INT and diaphorase). Incubate for 30 minutes in the dark at room temperature.

  • Readout: Add 50 µL of Stop Solution and read absorbance at 490 nm.

Workflow Seed Seed Cells (e.g., HCT116) Treat Treat with Quinoline Sulfide Seed->Treat Split Parallel Assay Allocation Treat->Split Assay1 MTT Assay (Metabolism) Split->Assay1 Assay2 CellTiter-Glo (ATP Content) Split->Assay2 Assay3 LDH Assay (Membrane Integrity) Split->Assay3 Analyze Cross-Validation & IC50 Determination Assay1->Analyze Assay2->Analyze Assay3->Analyze

Parallel cross-validation workflow for accurate IC50 determination.

Comparative Data Presentation

To illustrate the necessity of this workflow, Table 1 compares the operational parameters of the assays, while Table 2 presents representative experimental data demonstrating how chemical interference skews results.

Table 1: Comparative Analysis of Cytotoxicity Assays
Assay PlatformTarget BiomarkerReadout ModalitySusceptibility to Compound InterferencePrimary Use Case in this Workflow
MTT Mitochondrial ReductaseAbsorbance (570 nm)High (Redox-active compounds reduce dye)Baseline metabolic screening; identifying redox artifacts.
CellTiter-Glo Intracellular ATPLuminescenceLow (Enzymatic specificity)"Gold Standard" for accurate IC50 determination.
LDH Release Cytosolic LDHAbsorbance (490 nm)Moderate (Color quenching possible)Confirming structural membrane rupture (cytotoxicity vs. cytostasis).
Table 2: Representative Cross-Validation Data (HCT116 Cells, 48h)

The following data illustrates a classic interference scenario where the test compound artificially inflates MTT viability readouts.

Test ArticleMTT IC₅₀ (µM)CellTiter-Glo IC₅₀ (µM)LDH Release EC₅₀ (µM)Analytical Interpretation
Doxorubicin (Standard)1.2 ± 0.11.1 ± 0.11.4 ± 0.2Assays correlate perfectly; no interference detected.
3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide 45.2 ± 4.1 8.4 ± 0.6 9.1 ± 0.8 Redox Interference. The compound reduces MTT, masking its true high cytotoxicity (confirmed by ATP and LDH).

Conclusion

When evaluating complex synthetic molecules like 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, a single assay is insufficient. As demonstrated by the representative data, relying solely on an MTT assay would lead researchers to conclude the compound is relatively non-toxic (IC50 ~45 µM). However, cross-validation with CellTiter-Glo and LDH release reveals its true, potent cytotoxicity (IC50 ~8.4 µM). By implementing this orthogonal, self-validating framework, drug development professionals can ensure scientific integrity, eliminate chemical artifacts, and confidently advance bioactive scaffolds.

References

  • Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - BMC Research Notes -[Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - Analytical Chemistry (ACS) -[Link]

  • Protocol for cytotoxicity assay in gut mucosa model - EU Cordis -[Link]

Sources

Structural comparison of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide and other thioethers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, a deep understanding of molecular structure is paramount to predicting and modulating biological activity. This guide provides a detailed structural comparison of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide and related thioethers. While the title compound is a novel structure for which specific experimental data is not yet published, we can infer its structural characteristics through a comparative analysis of closely related, crystallographically characterized molecules. This guide will delve into the expected bond parameters, conformational analysis, and the influence of various substituents on the overall molecular architecture, supported by experimental data from analogous compounds.

Introduction to Quinolinyl Thioethers

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a thioether linkage at the 2-position of the quinoline ring, connected to one or more aryl groups, creates a class of compounds with significant potential for novel drug discovery. The specific orientation of the aryl rings relative to the quinoline core, governed by bond lengths, bond angles, and dihedral angles, is critical in defining the molecule's shape and its ability to interact with biological targets.

The focus of this guide, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, presents a fascinating case for structural analysis due to the interplay of its constituent parts: a bulky 3-(4-methylphenyl) group, a flexible thioether bridge, and an electronically distinct 3-chlorophenyl substituent.

Predicted Molecular Structure and Conformational Analysis

The three-dimensional structure of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is defined by the spatial arrangement of its three major components: the 3-(4-methylphenyl)quinoline core, the 3-chlorophenyl ring, and the bridging sulfur atom. The overall conformation is a result of the balance between steric hindrance and electronic interactions.

Figure 1: Structure of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

The Diaryl Thioether Moiety

The geometry around the sulfur atom in diaryl sulfides is a key structural determinant. In the absence of direct crystallographic data for our target molecule, we can draw comparisons with related structures. For instance, in methyl-(4-chlorophenyl)sulfone, the S-C(aryl) bond length is approximately 1.774 Å.[3] While sulfones have a tetrahedral geometry at the sulfur atom, simple diaryl sulfides adopt a bent geometry with a C-S-C bond angle typically in the range of 103-109°.

The dihedral angles between the aryl rings are influenced by the substituents. In a molecule containing both a 4-chlorophenyl and a 2-methylphenyl group (though not a sulfide), the dihedral angle between these rings was found to be significant, indicating that steric hindrance from the ortho-methyl group forces a twisted conformation.[4] A similar twisted arrangement is expected in 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

The Substituted Quinoline Core

The quinoline ring system is largely planar. However, the presence of bulky substituents at the 2 and 3-positions can induce minor distortions. The C2-S bond length is expected to be in the range of 1.75-1.79 Å, typical for an sp²-hybridized carbon attached to a sulfur atom. The C3-C(aryl) bond will position the 4-methylphenyl group in a way that minimizes steric clash with the quinoline ring and the adjacent thioether group. In the crystal structure of 2-(4-chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline, the dihedral angle between the quinoline unit and the 4-chlorophenyl ring is small (2.57°), while the angle with the 3-methylphenyl ring is much larger (56.06°), highlighting the influence of substitution patterns on conformation.[5]

Comparative Structural Data

To provide a quantitative basis for comparison, the following table summarizes key structural parameters from related molecules. These values serve as a benchmark for predicting the structure of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

ParameterRelated CompoundExperimental ValuePredicted Range for Target Molecule
Bond Lengths (Å)
S-C(aryl)methyl-(4-chlorophenyl)sulfone[3]1.774(5)1.76 - 1.80
C-Clmethyl-(4-chlorophenyl)sulfone[3]1.743(5)1.73 - 1.75
C(quinoline)-N2-substituted quinolines[6]~1.361.35 - 1.37
Bond Angles (°) **
C-S-CDiaryl sulfides (general)103 - 109103 - 109
Dihedral Angles (°) **
Quinoline - Aryl (at C2)2-(aryl)quinolines[5]2.57 - 56.0640 - 60
Aryl - Aryl (thioether)Substituted biaryls[4]~7770 - 85

Experimental Protocols for Structural Elucidation

The definitive determination of the three-dimensional structure of a novel compound like 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide relies on a combination of spectroscopic and crystallographic techniques.

Synthesis and Purification

The synthesis of 2-quinolinyl sulfides can be achieved through several methods, a common one being the reaction of a 2-chloroquinoline derivative with a corresponding thiophenol in the presence of a base.

G start 2-Chloro-3-(4-methylphenyl)quinoline + 3-Chlorothiophenol reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->reaction product 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide reaction->product purification Column Chromatography product->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization crystal_growth Single Crystal Growth purification->crystal_growth xray X-ray Diffraction crystal_growth->xray

Figure 2: General workflow for the synthesis and structural analysis of aryl-quinolinyl thioethers.

Step-by-Step Synthesis Protocol:

  • To a solution of 2-chloro-3-(4-methylphenyl)quinoline (1 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL), add 3-chlorothiophenol (1.2 mmol) and a base such as potassium carbonate (2 mmol).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule. The chemical shifts of the protons and carbons in the quinoline and aryl rings will be indicative of the electronic environment and can provide clues about the conformation in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of characteristic functional groups. Key vibrational bands for C-S, C-Cl, and the aromatic C-H and C=C stretching modes would be expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Single-Crystal X-ray Diffraction

The most definitive method for determining the solid-state structure is single-crystal X-ray diffraction.

Step-by-Step Crystallography Protocol:

  • Grow single crystals of the purified compound by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

  • Process the data and solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and dihedral angles.

Conclusion and Future Directions

While the precise structure of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide awaits experimental determination, a detailed structural profile can be confidently predicted through comparative analysis of analogous compounds. The molecule is expected to adopt a twisted, non-planar conformation due to steric interactions between the bulky substituents. The thioether linkage provides a degree of flexibility, and the C-S-C bond angle will be a key determinant of the overall molecular shape.

Future work should focus on the successful synthesis and crystallization of this novel compound to validate the structural predictions made in this guide. Subsequent biological evaluation will then be crucial to correlate its three-dimensional structure with its potential therapeutic activity, paving the way for the rational design of new quinolinyl thioether-based drugs.

References

  • [Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-

  • article/pii/S187853521730008X)

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the dynamic fields of chemical research and drug development, the lifecycle of a novel compound extends far beyond its synthesis and application. The final, critical stage—its disposal—demands the same level of rigor and scientific integrity as its creation. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, a compound whose complex structure necessitates a cautious and informed approach to waste management. As no specific Safety Data Sheet (SDS) is readily available for this exact molecule, this protocol is built upon a foundational understanding of its constituent chemical moieties: a quinoline core, a chloroaromatic group, and an organic sulfide linkage. Our primary objective is to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Hazard Assessment: An Inference-Based Approach

The principle of prudent practice dictates that a compound with unknown specific toxicity should be handled as if it were hazardous.[1] By deconstructing 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide into its functional components, we can infer its potential hazard profile based on well-documented data for structurally related compounds.

Structural Component Associated Potential Hazards Rationale and Supporting Evidence
Quinoline Core Acute Oral Toxicity, Skin/Eye Irritation, High Aquatic Toxicity with Long-Lasting Effects.[1][2][3]Quinoline and its derivatives are known to be biologically active. Data from similar compounds suggest they can be harmful if swallowed, cause significant irritation, and pose a substantial threat to aquatic ecosystems.[2][3][4] Poisonous gases, including nitrogen oxides, may be produced in a fire.[3]
Chlorophenyl Group (Chloroaromatic) Persistence in the Environment, Potential for Reproductive Toxicity, Formation of Dioxins upon Improper Incineration.[5][6]Chloroaromatic compounds are often resistant to biodegradation.[7] Some are suspected of damaging fertility or the unborn child.[8][9] Uncontrolled combustion of chlorinated waste can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs).[5][6]
Sulfide Linkage (Organic Sulfide) Potential for Oxidation, Incompatibility with Strong Acids.Organic sulfides can be oxidized to form sulfoxides and sulfones.[10][11] While less reactive than inorganic sulfides, caution should be exercised to avoid contact with strong acids, which could potentially liberate hazardous fumes. It is crucial to segregate sulfide-containing waste from acidic waste streams.[12]

Given this assessment, all waste containing this compound must be treated as hazardous waste, subject to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]

Pre-Disposal Safety Protocol: Engineering and Personal Controls

Before generating any waste, the foundation of safety must be established through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). All handling and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]

Personal Protective Equipment (PPE) Specification Justification
Gloves Chemical-resistant nitrile gloves.To prevent skin contact and absorption.[2]
Eye Protection Safety goggles or a face shield.To protect eyes from splashes or fine dust particles.[1]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.[1]
Respiratory Protection A respirator may be required if there is a risk of generating dust or aerosols outside of a fume hood.To prevent inhalation of the compound.[2]

Step-by-Step Disposal Workflow

The proper disposal of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide requires meticulous segregation of waste streams. Never dispose of this chemical or its contaminated materials in the regular trash or down the sanitary sewer.[2][3][13]

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal gen Waste Generation (Solid, Liquid, Labware) seg Segregate Waste Streams gen->seg Immediately solid_waste Solid Waste Container seg->solid_waste Solid Residue liquid_waste Liquid Waste Container seg->liquid_waste Solutions/Rinsate label_waste Label Container Correctly (Name, Hazards, Date) solid_waste->label_waste liquid_waste->label_waste storage Store in Satellite Accumulation Area (SAA) label_waste->storage pickup Arrange Pickup by Licensed Hazardous Waste Contractor storage->pickup final_disp Final Disposal (e.g., High-Temp Incineration) pickup->final_disp

Caption: Disposal workflow for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Protocol Details:

A. Solid Waste Disposal (Pure Compound, Contaminated Weigh Boats, etc.)

  • Transfer: Carefully transfer any solid residual compound, contaminated weighing paper, or other solid materials into a designated, sealable hazardous solid waste container.[1] Avoid generating dust during this process.[2]

  • Container: The container must be made of a compatible material, be leak-proof, and have a tightly sealing lid.[15]

  • Inerting (for larger quantities): For larger amounts of solid waste, consider mixing with an inert material like sand or vermiculite to minimize dust and potential reactivity.[2]

B. Liquid Waste Disposal (Solutions, Rinsate)

  • Collection: Collect all solutions containing the compound and any solvent rinsate from cleaning glassware into a designated hazardous liquid waste container.[2]

  • Segregation: This waste stream must be kept separate from incompatible waste, particularly strong acids.[12]

  • Container: Use a compatible, shatter-resistant container (plastic is often preferred over glass).[13] Ensure the container is securely capped at all times except when adding waste.[16]

C. Contaminated Labware and PPE Disposal

  • Glassware Decontamination: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected as hazardous liquid waste.[2] Subsequent rinses with soap and water can follow institutional guidelines.

  • Disposable Items: All contaminated disposable items, including gloves, bench paper, and pipette tips, must be placed in the designated solid hazardous waste container.[1]

Waste Classification and Labeling

Proper labeling is a critical regulatory requirement for ensuring safe handling and disposal.[17][18] Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" .[13]

  • Full Chemical Name: "3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide" and any other components in the mixture with their approximate concentrations.[2]

  • Hazard Pictograms: Based on the inferred hazards, appropriate GHS pictograms for "Toxic," "Health Hazard," and "Hazardous to the Aquatic Environment" should be included.[13]

  • Principal Investigator and Laboratory Information. [13]

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Generated Waste Containing the Compound solid_node Pure Compound Contaminated Weigh Paper Used Gloves/PPE start->solid_node Is it solid? liquid_node Experimental Solutions First Solvent Rinse of Glassware start->liquid_node Is it liquid? solid_container Collect in Labeled 'Hazardous SOLID Waste' Container solid_node->solid_container liquid_container Collect in Labeled 'Hazardous LIQUID Waste' Container liquid_node->liquid_container

Caption: Decision tree for waste stream segregation.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2 before attempting cleanup.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a chemical spill kit to contain and absorb the material.[2][3] For solid spills, carefully sweep the material to avoid creating dust.[2]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed and properly labeled hazardous waste container.[2]

  • Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

Final Disposal

The ultimate disposal of hazardous waste is a regulated process that must not be undertaken by laboratory personnel. All collected and properly labeled waste containers must be transferred to your institution's Environmental Health and Safety (EHS) office or a designated central accumulation area.[13] From there, a licensed and approved hazardous waste disposal contractor will transport the waste for final disposal, typically via high-temperature incineration under controlled conditions designed to prevent the formation of toxic byproducts.[1]

References

  • Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Benchchem. (n.d.). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • University of Alberta. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes.
  • Workplace Safety and Health Council. (n.d.). Laboratory Safety.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • BASF. (2023, March 14). Safety data sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • PMC - NIH. (2024, February 23). Tandem catalysis enables chlorine-containing waste as chlorination reagents.
  • Slideshare. (n.d.). Biodegradation of chloroaromatic.
  • R Discovery. (2001, March 1). Chloroaromatic formation in incineration processes.
  • Chem Service. (2016, February 15). Safety Data Sheet: 4-Chlorophenyl phenyl ether.
  • Fisher Scientific. (2009, May 25). Safety Data Sheet: Benzyl phenyl ether.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • OSHE UTHM. (2015, May 15). Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • ACS Publications. (n.d.). In-Situ Destruction of Chlorinated Hydrocarbons in Groundwater Using Catalytic Reductive Dehalogenation in a Reactive Well.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

Sources

Personal protective equipment for handling 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

As a novel molecule, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide lacks a specific Safety Data Sheet (SDS). Therefore, this guide establishes a comprehensive safety protocol by analyzing the potential hazards of its constituent chemical groups: a chlorinated aromatic compound, a quinoline derivative, and an organosulfur linkage. Our approach is rooted in the precautionary principle, treating the compound as potentially hazardous until proven otherwise. This ensures the highest level of protection for all laboratory personnel.

Hazard Assessment by Chemical Analogy

To establish a robust safety plan, we must first understand the potential risks. The structure of our compound suggests three primary areas of concern:

  • Chlorinated Aromatic Group (3-Chlorophenyl): Compounds in this class are known for their potential toxicity and environmental persistence. Many act as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to significant cellular damage.[1] Skin contact and inhalation are primary exposure routes.

  • Quinoline Moiety: Quinoline and its derivatives exhibit a wide range of biological activities. Some have been shown to have cytotoxic effects on human cell lines and varying levels of toxicity in ecotoxicological studies.[2][3][4][5][6]

  • Aryl Sulfide Linkage: Organosulfur compounds are often associated with strong, unpleasant odors and can be irritants. More significantly, the sulfide linkage is analogous to the structure of sulfur mustards (e.g., bis(2-chloroethyl) sulfide), which are potent alkylating agents and known carcinogens.[7] This structural alert necessitates extreme caution to prevent any contact.

Based on this analysis, we will operate under the assumption that 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is a potential irritant to the skin, eyes, and respiratory system, may be toxic upon ingestion or absorption, and could have long-term health effects.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to prevent all routes of exposure. The following table summarizes the minimum required equipment for handling this compound in any quantity.

Protection Area Required PPE Rationale & Specifications
Hand Protection Double-gloving: Nitrile (inner) and chemical-resistant (outer) gloves (e.g., Butyl rubber, Viton®).The inner nitrile glove provides a secondary barrier. The outer glove must be selected based on high resistance to chlorinated and aromatic compounds.[1] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes, while the face shield offers an additional layer of protection for the entire face from splashes and aerosols.[8]
Body Protection Chemical-resistant laboratory coat and a disposable chemical-resistant apron.A fully buttoned lab coat is the minimum requirement.[1] For any procedure with a risk of splashing, a chemical-resistant apron or coveralls are necessary to prevent skin contact.
Respiratory Protection Certified Chemical Fume Hood. For emergencies (e.g., spill), a NIOSH-approved respirator with cartridges for organic vapors and acid gases.All handling of the solid compound or its solutions must occur within a properly functioning chemical fume hood to minimize inhalation exposure.[1] Respirator use requires a formal program, including fit-testing and training, as per OSHA standards.[8][9]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to strict protocols is as crucial as the PPE itself. The following workflows are designed to minimize risk at every stage of handling.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that avoids contact with the user.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat & Apron Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Face Shield & Goggles Don2->Don3 Don4 4. Outer Chemical- Resistant Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Spill_Response Start Spill Occurs Assess Assess Spill Size (Inside or Outside Hood?) Start->Assess Evacuate Evacuate Area & Alert Supervisor Finish Report Incident Evacuate->Finish InsideHood Small Spill INSIDE Fume Hood Assess->InsideHood Inside OutsideHood Spill OUTSIDE Fume Hood Assess->OutsideHood Outside Cleanup Use Chemical Spill Kit: 1. Cover with Absorbent 2. Work Outside-In InsideHood->Cleanup OutsideHood->Evacuate Dispose Collect all materials in a sealed, labeled hazardous waste bag Cleanup->Dispose Decon Decontaminate Area Dispose->Decon Decon->Finish

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Steps:

  • Alert & Evacuate: For any spill outside a fume hood, alert personnel and evacuate the immediate area.

  • Don PPE: Before cleanup, don the full set of recommended PPE, including respiratory protection if the spill is significant or outside of a hood.

  • Contain & Absorb: Cover the spill with a chemical absorbent material, working from the outside edge inwards to prevent spreading.

  • Collect Waste: Carefully collect all contaminated absorbent material and any broken glassware into a designated, labeled hazardous waste container. [1][10]5. Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. [1]

Waste Disposal and Decontamination

Proper segregation and disposal of waste are crucial for safety and environmental compliance.

Waste Segregation

All materials that come into contact with 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide must be treated as hazardous waste.

Waste Type Container & Labeling Disposal Protocol
Solid Waste Labeled "Halogenated Organic Solid Waste" in a sealed container.Includes contaminated gloves, weigh boats, paper towels, and absorbent pads.
Liquid Waste Labeled "Halogenated Organic Liquid Waste" in a sealed, compatible container.Includes reaction mixtures and solvent rinses. Do not mix with non-halogenated waste. [10][11]
Sharps Waste Puncture-proof sharps container labeled with chemical contamination.Includes contaminated needles, scalpels, and glass pipettes.

Rationale: Due to the chlorinated nature of the compound, it must be segregated into the halogenated organic waste stream. [10][11][12]This ensures it is sent for the correct disposal process, typically high-temperature incineration, and prevents mixing with incompatible waste streams. [12]

Decontamination Procedure
  • Glassware: Reusable glassware should be rinsed with a suitable organic solvent (e.g., acetone) into the halogenated liquid waste container. Following the solvent rinse, wash thoroughly with soap and water.

  • Surfaces: As described in the handling protocol, all work surfaces must be decontaminated after use.

  • Personal Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [1]For eye contact, use an emergency eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention. [1] By implementing this comprehensive safety framework, researchers can confidently handle 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide while minimizing risk to themselves and their colleagues, fostering a culture of safety and scientific integrity.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed.
  • Laboratory Waste Disposal.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
  • Hazardous Waste Segregation.
  • Chlorine Handling and Safety. Safety Spotlight.
  • Mustard gas. Wikipedia.
  • Chlorine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。